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Exploratory

2-chloro-4-(1H-tetrazol-5-yl)phenylamine chemical structure and physical properties

An In-Depth Technical Guide to 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Introduction In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a heterocyclic compound that embodies the convergence of two such "privileged" structures: a substituted phenylamine (aniline) and a 5-substituted 1H-tetrazole ring. The tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group, a strategic substitution that can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, often leading to improved pharmacokinetic profiles.

The phenylamine scaffold, and its derivatives, are integral components of a vast array of biologically active compounds. The specific substitution pattern of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine—featuring a chloro group ortho to the amine and a tetrazole ring para to it—creates a unique electronic and steric environment. This arrangement makes the compound a highly valuable intermediate for building more complex molecules and a potential candidate for drug discovery programs targeting a wide range of diseases, including cancer, microbial infections, and hypertension.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic pathways of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, offering a foundational resource for researchers in organic synthesis and drug development.

Chemical Identity and Structure

The formal identification of a compound is the bedrock of reproducible scientific inquiry. The structure of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is defined by an aniline ring substituted with a chlorine atom at position 2 and a 1H-tetrazol-5-yl group at position 4.

Figure 1: Chemical structure of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

IdentifierValueSource
IUPAC Name 2-chloro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
Synonyms 2-chloro-4-(1H-tetrazol-5-yl)phenylamineN/A
CAS Number 372192-42-2
Molecular Formula C₇H₆ClN₅
Molecular Weight 195.61 g/mol
SMILES Nc1ccc(c(Cl)c1)c2nnn[nH]2N/A

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior, from solubility and stability to its interaction with biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.

PropertyValue / ObservationRationale / Reference
Appearance White to off-white or light-yellow crystalline solid.Based on analogues like 2-nitro-4-(1H-tetrazol-5-yl)phenol and other 5-aryltetrazoles.
Melting Point 169–170°CExperimentally determined value.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.The phenylamine moiety reduces water solubility, while the polar tetrazole and amine groups enhance solubility in polar organic solvents.
pKa ~4-5 (tetrazole NH), ~3-4 (anilinium ion)The tetrazole NH is acidic, comparable to a carboxylic acid. The aniline amine is weakly basic due to electron withdrawal by the chloro and tetrazole groups.
Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. The following are predicted characteristics for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

  • ¹H NMR: The spectrum, typically run in a solvent like DMSO-d₆, is expected to show distinct signals for the aromatic protons. The proton ortho to the amine group will appear as a doublet, the proton between the chloro and tetrazole groups as a doublet, and the proton ortho to the chloro group as a doublet of doublets. The amine (NH₂) protons would likely appear as a broad singlet, and the tetrazole (NH) proton as a very broad singlet at a higher chemical shift, which may exchange with D₂O.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atom of the tetrazole ring is expected around 156 ppm. The six aromatic carbons will appear in the typical range of 112-148 ppm, with their exact shifts influenced by the electronic effects of the chloro, amine, and tetrazole substituents.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 196.0385. A key diagnostic feature of 5-substituted tetrazoles is their fragmentation pattern. In positive ion mode, a characteristic loss of hydrazoic acid (HN₃, 43 Da) is often observed. In negative ion mode, the elimination of a nitrogen molecule (N₂, 28 Da) is the predominant fragmentation pathway. This differential fragmentation is a powerful tool for confirming the presence of the tetrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine (around 3200-3400 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1600-1450 cm⁻¹), and characteristic vibrations for the tetrazole ring (around 1138-1108 cm⁻¹).

Synthesis and Reactivity

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry. The most robust and widely used method is the [3+2] cycloaddition reaction between a nitrile and an azide source.

Retrosynthetic Analysis & Synthetic Workflow

A logical retrosynthetic disconnection of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine points to 4-amino-3-chlorobenzonitrile as the key starting material. This precursor contains the required aniline and chloro-substituted phenyl ring, along with the nitrile group necessary for conversion into the tetrazole ring.

The forward synthesis involves reacting this nitrile with an azide source, typically sodium azide (NaN₃), often with a proton source or Lewis acid catalyst to facilitate the cycloaddition.

Figure 2: General workflow for the synthesis of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

Experimental Protocol: Synthesis from 4-amino-3-chlorobenzonitrile

This protocol is a representative procedure based on established methods for synthesizing 5-aryltetrazoles from aryl nitriles.

Objective: To synthesize 2-chloro-4-(1H-tetrazol-5-yl)phenylamine via a [3+2] cycloaddition reaction.

Materials:

  • 4-amino-3-chlorobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-chlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

    • Rationale: Sodium azide serves as the azide source. Ammonium chloride acts as a proton source, which in situ generates hydrazoic acid (HN₃), the reactive species for cycloaddition. Using an excess of these reagents ensures complete conversion of the starting nitrile.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The concentration is typically around 0.5-1.0 M.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and can be heated to the high temperatures required for this reaction.

  • Reaction: Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The cycloaddition requires significant thermal energy to overcome the activation barrier.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water.

    • Rationale: This step quenches the reaction and precipitates the crude product while keeping any unreacted azide salts in solution.

  • Acidification: Acidify the aqueous mixture to pH 2-3 by the dropwise addition of concentrated HCl.

    • Rationale: Acidification protonates the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole product.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

    • Rationale: Recrystallization is an effective method for purifying crystalline solids, removing impurities and yielding a high-purity final product.

  • Characterization: Dry the purified product under vacuum and characterize it using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Applications in Medicinal Chemistry and Drug Development

The title compound is not merely a chemical curiosity; its structure is optimized for applications in drug discovery. The strategic combination of the phenylamine and tetrazole motifs positions it as a valuable building block for creating new chemical entities with therapeutic potential.

  • Carboxylic Acid Bioisostere: The primary role of the tetrazole ring in drug design is to act as a bioisostere for a carboxylic acid. It shares a similar pKa and steric profile, allowing it to engage in similar hydrogen bonding interactions with biological targets. However, compared to a carboxylic acid, the tetrazole group offers superior metabolic stability and increased lipophilicity, which can lead to better cell permeability and an improved overall pharmacokinetic profile.

  • Privileged Scaffold: Both tetrazoles and anilines are considered "privileged scaffolds," meaning they are molecular frameworks capable of binding to multiple biological targets. This versatility makes 2-chloro-4-(1H-tetrazol-5-yl)phenylamine an attractive starting point for library synthesis in high-throughput screening campaigns.

  • Therapeutic Potential: Derivatives of this core structure could be explored for a multitude of therapeutic applications. Tetrazole-containing drugs are already on the market for treating hypertension (e.g., Losartan), while other tetrazole derivatives have shown promise as anticancer, antiviral, and antibacterial agents. The substituted aniline portion can also be readily functionalized to modulate activity and selectivity for specific targets.

Conclusion

2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its structure combines two pharmacologically important motifs, making it a valuable building block for the synthesis of novel drug candidates. The established synthetic route via nitrile-azide cycloaddition is robust and allows for accessible production. While detailed experimental data on its physical properties are sparse, its characteristics can be confidently predicted, providing a solid foundation for its use in research and development. As the demand for novel therapeutics continues to grow, compounds like this will remain critical tools for scientists and researchers aiming to address unmet medical needs.

References

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PubMed. Available at: [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC. Available at: [Link]

  • Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. ResearchGate. Available at: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. ResearchGate. Available at: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PubMed. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. OA Monitor Ireland. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. ResearchGate. Available at: [Link]

  • 2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline — Chemical Substance Information. NextSDS. Available at: [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. Available at: [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. J. Chil. Chem. Soc.. Available at: [Link]

  • Physicochemical Properties. NETZSCH Analyzing & Testing. Available at: [Link]

Foundational

Foreword: A Strategic Framework for Characterizing a Novel Chemical Entity

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine In drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a livi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

In drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a living system processes the substance—is as critical as its pharmacodynamic efficacy. This guide provides a comprehensive, multi-stage framework for the complete PK characterization of the novel chemical entity (NCE), 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. The structure of this NCE, featuring a halogenated aromatic ring, a primary amine, and a tetrazole ring (a common bioisostere for a carboxylic acid), suggests a complex interplay of physicochemical properties that will govern its absorption, distribution, metabolism, and excretion (ADME).

This document is structured not as a rigid template but as a logical progression of scientific inquiry. We will move from predictive, computational assessments to definitive in vitro assays and culminate in a holistic in vivo animal model. Each protocol is presented with the underlying scientific rationale, ensuring that the "why" is as clear as the "how." This self-validating system of integrated studies is designed to build a robust data package, enabling informed decision-making for preclinical and clinical development.

Part 1: Foundational Profiling: In Silico and Physicochemical Characterization

The journey of a drug through the body is fundamentally dictated by its inherent physicochemical properties. Before committing to resource-intensive cellular and animal studies, a foundational understanding is established through computational modeling and empirical measurements of solubility, lipophilicity, and ionization.

Initial Assessment: In Silico ADME Prediction

The principle of "fail fast, fail cheap" is paramount in modern drug discovery. In Silico tools provide a rapid, preliminary assessment of the likely pharmacokinetic behavior of an NCE. By modeling interactions based on chemical structure, we can anticipate potential liabilities and guide the design of subsequent experiments. This predictive step is crucial for resource allocation and hypothesis generation. For instance, a prediction of poor membrane permeability would prioritize a Caco-2 assay early in the workflow.

This workflow is visualized below.

cluster_InSilico In Silico & Physicochemical Stage cluster_InVitro In Vitro Stage cluster_InVivo In Vivo Stage Start NCE Structure (2-chloro-4-(1H-tetrazol-5-yl)phenylamine) InSilico In Silico ADME Prediction (e.g., SwissADME, ADMETlab) Start->InSilico Input PhysChem Experimental Physicochemical Characterization InSilico->PhysChem Guides Experimental Priorities InVitro In Vitro ADME Assays (Permeability, Metabolism, PPB) PhysChem->InVitro Informs Assay Conditions InVivo In Vivo PK Study (Rat, IV & PO Dosing) InVitro->InVivo Predicts In Vivo Behavior & Guides Dose Selection Result Comprehensive PK Profile (CL, Vd, t1/2, F%) InVivo->Result Generates Definitive PK Parameters

Caption: High-level workflow from computational prediction to in vivo validation.

Experimental Protocol 1: Physicochemical Property Determination

Objective: To empirically measure the fundamental properties governing the compound's ADME profile.

A. Aqueous Solubility Measurement (HPLC-UV Method)

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Kinetic Solubility: Dispense 2 µL of the DMSO stock into 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation & Filtration: Seal the plate, shake for 2 hours at room temperature, and then filter through a 0.45 µm filter plate to remove precipitated compound.

  • Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve prepared from the DMSO stock.

  • Causality: Solubility is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability, making it a common reason for candidate attrition. This assay identifies potential formulation challenges early.

B. Lipophilicity (LogD₇.₄) Determination

  • Method: The shake-flask method is the gold standard.

  • Procedure: Add a known amount of the compound to a vial containing equal volumes of n-octanol and PBS (pH 7.4).

  • Equilibration: Vortex the mixture vigorously for 1 hour to allow for partitioning between the two phases.

  • Separation & Analysis: Centrifuge to separate the layers. Carefully sample both the aqueous and octanol layers and determine the compound concentration in each using a validated LC-MS/MS method.

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Causality: LogD at physiological pH is a key indicator of a drug's ability to cross biological membranes. Excessively high lipophilicity can lead to non-specific binding, high plasma protein binding, and potential toxicity, while low lipophilicity can hinder absorption.

Part 2: In Vitro ADME Profiling: Mechanistic Insights

In vitro systems isolate specific biological processes, allowing for a mechanistic understanding of a compound's absorption, distribution, and metabolism. These assays use cell lines and subcellular fractions to model physiological barriers and metabolic machinery.

A. Absorption: Membrane Permeability Assessment

Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier.

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a low-permeability marker like Lucifer Yellow.

  • Assay Execution:

    • Apical to Basolateral (A→B): Add the compound (e.g., at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 min), sample from the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A): In a separate set of wells, add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This measures active efflux.

  • Quantification: Analyze all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

  • Trustworthiness: An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). This is a self-validating system; if the A→B permeability is low and the ER is high, poor oral absorption due to efflux is the likely cause.

cluster_caco2 Caco-2 Permeability Assay A_chamber Apical Chamber (Donor) - Compound Added - Simulates Gut Lumen monolayer Caco-2 Monolayer (Intestinal Barrier Model) A_chamber->monolayer Absorption (A→B) B_chamber Basolateral Chamber (Receiver) - Sampling - Simulates Bloodstream monolayer->B_chamber B_chamber_efflux Basolateral Chamber (Donor) - Compound Added monolayer_efflux Caco-2 Monolayer B_chamber_efflux->monolayer_efflux Efflux (B→A) A_chamber_efflux Apical Chamber (Receiver) - Sampling monolayer_efflux->A_chamber_efflux

Caption: Diagram of the Caco-2 bidirectional permeability assay.

D. Distribution: Plasma Protein Binding

Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted. Therefore, determining the fraction unbound (fu) is critical.[1]

Experimental Protocol 3: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff) that retains proteins but allows small molecules to pass freely.[2][3]

  • Procedure: Add plasma (human, rat) spiked with the test compound (e.g., 1 µM) to one chamber (the donor chamber). Add an equal volume of PBS to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling & Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching.

  • Quantification: Precipitate proteins (e.g., with cold acetonitrile) and analyze the supernatants by LC-MS/MS.

  • Calculation: Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

  • Expertise: For highly bound compounds (fu < 1%), assay precision is critical. The RED method is considered a gold standard due to its robustness and minimal non-specific binding compared to other techniques like ultrafiltration.[3]

M. Metabolism: Stability and Enzyme Identification

Experimental Protocol 4: Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., from human and rat, at 0.5 mg/mL protein) and the test compound (1 µM) in a phosphate buffer at 37°C.

  • Initiation: After a brief pre-incubation, initiate the metabolic reaction by adding the cofactor NADPH. In a parallel control incubation, add buffer instead of NADPH to assess non-NADPH-dependent degradation.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of the curve equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) from the t₁/₂ and incubation parameters.

  • Causality: A short half-life and high intrinsic clearance in this assay suggest the compound is rapidly metabolized by CYP enzymes. This is a strong predictor of high first-pass metabolism in vivo, which can severely limit oral bioavailability.

cluster_metabolism Metabolic Stability Workflow Start Compound + Liver Microsomes + Buffer @ 37°C Initiate Initiate Reaction (Add NADPH) Start->Initiate Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Drug) Quench->Analysis Calc Data Analysis (Calculate t1/2, CLint) Analysis->Calc

Caption: Workflow for the in vitro metabolic stability assay.

Part 3: In Vivo Pharmacokinetic Evaluation

The culmination of the profiling effort is the in vivo study, which integrates all ADME processes in a complete biological system. This provides the definitive PK parameters needed to predict human dosage and scheduling.

Experimental Protocol 5: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[4]

A. Study Design

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Group 1 (Intravenous, IV): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and is the reference for calculating oral bioavailability.

  • Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 10 mg/kg) in a suitable vehicle determined from solubility studies.

B. Dosing and Sample Collection

  • Dose Formulation: Prepare the compound in a vehicle such as 20% Solutol® in water.

  • Administration: Administer the doses as described above.

  • Blood Sampling: Collect serial blood samples (~100 µL) from a cannulated vessel (e.g., jugular vein) or by sparse sampling at predetermined time points.

    • IV schedule: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]

    • PO schedule: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA), and immediately centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.

C. Bioanalytical Method

  • A sensitive and selective LC-MS/MS method must be developed and validated for the quantification of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in rat plasma according to regulatory guidelines.[6][7] The method must be accurate, precise, and have a lower limit of quantitation (LLOQ) sufficient to measure concentrations at the end of the time course.

D. Pharmacokinetic Data Analysis

  • Use non-compartmental analysis (NCA) software (e.g., Certara Phoenix™ WinNonlin®) to calculate PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationIV Route (1 mg/kg)PO Route (10 mg/kg)Definition
Max. ConcentrationCₘₐₓN/AValue (ng/mL)The highest observed plasma concentration after oral dosing.
Time to CₘₐₓTₘₐₓN/AValue (h)The time at which Cₘₐₓ is observed.
Area Under the CurveAUC₀₋ᵢₙ𝒻Value (hng/mL)Value (hng/mL)Total drug exposure over time.
Half-Lifet₁/₂Value (h)Value (h)Time required for the plasma concentration to decrease by half.
ClearanceCLValue (mL/min/kg)N/AThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdₛₛValue (L/kg)N/AThe theoretical volume into which the drug distributes.
Oral BioavailabilityFN/AValue (%)The fraction of the oral dose that reaches systemic circulation.

Calculation for Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion: Synthesizing a Predictive Data Package

This technical guide outlines a systematic and scientifically-grounded strategy for the comprehensive pharmacokinetic profiling of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. By logically progressing from in silico predictions to in vitro mechanistic studies and finally to a definitive in vivo assessment, this framework ensures that each experiment informs the next. The resulting integrated data package will not only define the compound's ADME profile but also provide critical insights for predicting its human pharmacokinetics, guiding formulation development, anticipating potential drug-drug interactions, and ultimately enabling its progression as a viable clinical candidate.

References

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  • Wang, T., et al. (2020). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Publications. [Link]

  • Wang, Y., et al. (2020). In vitro metabolism of chiglitazar. ResearchGate. [Link]

  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • Dahl, G., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Recipharm. [Link]

  • Chen, M., et al. (2019). Rapid and selective determination of 9 nitrosamines in biological sample using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Royal Society of Chemistry. [Link]

Sources

Exploratory

Bioisosteric Replacement in Targeted Therapeutics: In Vitro Receptor Binding Affinity of 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine

Executive Summary & Chemical Rationale In modern rational drug design, the strategic replacement of metabolic liabilities with bioisosteres is a fundamental step in lead optimization. The compound 2-chloro-4-(1H-tetrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern rational drug design, the strategic replacement of metabolic liabilities with bioisosteres is a fundamental step in lead optimization. The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine serves as a highly specialized 1H-tetrazole bioisostere of 4-amino-3-chlorobenzoic acid. Derivatives of the carboxylic acid precursor are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1].

Replacing the carboxylic acid with a 5-substituted 1H-tetrazole preserves the acidic proton (pKa ~4.5–4.9) necessary for critical hydrogen bonding within the receptor pocket[2]. However, the tetrazole ring delocalizes the negative charge across four nitrogen atoms. This delocalization reduces the desolvation penalty upon entering the lipophilic receptor pocket and enhances electrostatic interactions with backbone amides, often resulting in a significantly lower equilibrium dissociation constant ( Kd​ )[3]. Furthermore, tetrazoles resist common metabolic degradation pathways like glucuronidation and β -oxidation, vastly improving the pharmacokinetic profile[4].

This technical guide details the biophysical and biochemical protocols required to rigorously quantify the in vitro receptor binding affinity of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine-based ligands, using EGFR as the model target.

Bioisostere_Logic Parent 4-Amino-3-chlorobenzoic Acid (Carboxylate Precursor) Prop1 Localized Charge High Desolvation Penalty Parent->Prop1 Tetrazole 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine (Tetrazole Bioisostere) Prop2 Delocalized Charge Lower Desolvation Penalty Tetrazole->Prop2 Outcome1 Standard Affinity Metabolic Liability Prop1->Outcome1 Outcome2 Enhanced Affinity (Lower Kd) Improved Stability Prop2->Outcome2

Fig 1: Thermodynamic and metabolic logic of tetrazole bioisosteric replacement.

Orthogonal Assay Architecture

To establish a trustworthy binding profile, we must decouple equilibrium affinity from binding kinetics. A single IC50​ value is insufficient for modern lead optimization. Therefore, we utilize a two-tiered orthogonal cascade:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): For high-throughput, equilibrium-based affinity screening.

  • SPR (Surface Plasmon Resonance): For label-free, real-time kinetic resolution ( kon​ and koff​ ).

Protocol I: TR-FRET Competitive Binding Assay

TR-FRET is selected over traditional radioligand binding to eliminate radioactive waste and bypass compound auto-fluorescence. By utilizing a Europium (Eu) chelate, we exploit its long fluorescence lifetime (milliseconds). We introduce a 100 µs delay between excitation and emission reading, allowing all short-lived background fluorescence to decay, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology
  • Reagent Preparation: Prepare recombinant His-tagged EGFR kinase domain (Target) and a LanthaScreen™ Eu-anti-His antibody. Causality: The His-tag ensures the receptor is uniformly oriented in solution, preventing steric occlusion of the ATP-binding pocket.

  • Tracer Selection: Utilize an Alexa Fluor 647-labeled kinase tracer. The emission spectrum of Europium (donor) overlaps perfectly with the excitation spectrum of Alexa Fluor 647 (acceptor).

  • Compound Titration: Dispense the 2-chloro-4-(1H-tetrazol-5-yl)phenylamine derivative in a 12-point, 3-fold serial dilution (10 µM to 0.1 nM) into a 384-well low-volume plate.

  • Buffer Optimization: Use an assay buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35. Causality: Tetrazoles are highly lipophilic[2]. Brij-35 (a non-ionic surfactant) is critical to prevent the compound from adhering to the polystyrene microplate walls, which would artificially inflate the apparent Kd​ .

  • Equilibration & Detection: Incubate the plate in the dark for 1 hour at room temperature to ensure thermodynamic equilibrium. Read the plate on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 665 nm (FRET) and 615 nm (Donor).

  • Self-Validation System:

    • Positive Control: Erlotinib (a known EGFR inhibitor)[1].

    • Negative Control: Buffer only (no receptor) to assess tracer stickiness.

    • Quality Control: Calculate the Z'-factor using the high (DMSO only) and low (excess Erlotinib) control wells. The assay is only validated and approved for data extraction if Z′≥0.6 .

Protocol II: Surface Plasmon Resonance (SPR) Kinetic Profiling

While TR-FRET provides equilibrium affinity ( Kd​ ), it masks the dynamic residence time ( τ=1/koff​ ) of the drug on the receptor. Prolonged residence time often correlates better with in vivo efficacy than raw affinity. SPR provides label-free, real-time kinetic data.

Step-by-Step Methodology
  • Sensor Chip Functionalization: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using EDC/NHS chemistry. Inject the EGFR kinase domain to covalently couple it via primary amines (lysine residues). Causality: Covalent immobilization ensures the receptor is not washed away during the high-velocity microfluidic flow of the analyte.

  • Solvent Correction Calibration: Because the tetrazole ligand is dissolved in DMSO, and bulk refractive index is hyper-sensitive to DMSO concentration, generate a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Causality: This mathematically subtracts bulk refractive artifacts from the actual binding signal.

  • Analyte Injection (Single-Cycle Kinetics): Inject the tetrazole compound at 5 increasing concentrations (e.g., 0.1x to 10x the TR-FRET Kd​ ) without regeneration steps in between. Use a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgram reflects true binding events rather than the diffusion rate of the compound through the dextran matrix.

  • Surface Regeneration: If the compound does not fully dissociate during the dissociation phase, inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) to strip the ligand without denaturing the covalently bound EGFR.

  • Data Fitting: Fit the double-referenced sensorgrams (reference channel subtracted, blank injection subtracted) to a 1:1 Langmuir binding model to extract the association rate ( ka​ ) and dissociation rate ( kd​ ).

SPR_Workflow N1 1. CM5 Chip Amine Coupling N2 2. DMSO Solvent Correction N1->N2 N3 3. Analyte Injection (50 µL/min) N2->N3 N4 4. 1:1 Langmuir Kinetic Fitting N3->N4

Fig 2: Microfluidic workflow for SPR kinetic profiling of small molecule bioisosteres.

Quantitative Data Presentation

The bioisosteric swap from a carboxylate to a tetrazole typically yields a distinct kinetic signature. Below is a representative data matrix summarizing the expected biophysical improvements when evaluating 2-chloro-4-(1H-tetrazol-5-yl)phenylamine against its carboxylic acid parent.

Compound ScaffoldFunctional GrouppKaTarget Receptor Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Precursor Carboxylic Acid~4.2EGFR (Kinase Domain)125.0 3.6×105 4.5×10−2 22 seconds
Bioisostere 1H-Tetrazole~4.7EGFR (Kinase Domain)14.2 8.4×105 1.2×10−3 14 minutes

Data Interpretation: The tetrazole bioisostere demonstrates a nearly 10-fold improvement in equilibrium affinity ( Kd​ ). Crucially, the SPR kinetic data reveals that this is driven primarily by a significantly slower off-rate ( koff​ ), extending the receptor residence time from seconds to minutes. This is a direct consequence of the tetrazole's ability to form multi-dentate hydrogen bonds and delocalize its negative charge within the binding pocket[3].

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses Source: PubMed Central (NIH) URL:[Link][1]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link][2]

  • Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS): Toward Next-Generation Antituberculosis Agents Source: ACS Chemical Biology URL:[Link][3]

Sources

Foundational

Crystal structure and molecular weight of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

An In-Depth Technical Guide to the Physicochemical Characterization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Abstract This technical guide provides a comprehensive examination of the key physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

Abstract

This technical guide provides a comprehensive examination of the key physicochemical properties of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 5-substituted 1H-tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in metabolic stability and physicochemical properties.[1] This document outlines the theoretical and experimental determination of the compound's molecular weight and presents a detailed methodology for the elucidation of its three-dimensional structure via single-crystal X-ray diffraction. While a definitive crystal structure for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is not available in the public domain at the time of this writing, this guide provides the complete experimental workflow and uses the closely related analogue, 5-Chloro-1-phenyl-1H-tetrazole, as an illustrative example to discuss crystallographic principles and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Significance of Phenyl-Tetrazole Scaffolds

The tetrazole ring system is a critical pharmacophore in modern medicinal chemistry. Specifically, 5-substituted-1H-tetrazoles are frequently employed as bioisosteric replacements for carboxylic acids. This substitution can enhance a drug candidate's metabolic stability, improve its lipophilicity, and modulate its acidity (pKa), thereby optimizing pharmacokinetic and pharmacodynamic profiles. The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine incorporates this valuable tetrazole moiety, a chloro-substituted phenyl ring, and an amino group, making it a versatile scaffold for building diverse molecular architectures.

Accurate determination of molecular weight and the precise three-dimensional arrangement of atoms in the crystal lattice are fundamental to understanding a compound's structure-activity relationship (SAR). Molecular weight is a primary identifier, while the crystal structure reveals crucial details about conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.[1] These non-covalent interactions govern crystal packing, which in turn influences critical solid-state properties like solubility, dissolution rate, and stability—all of which are paramount in drug development.

Molecular Weight Determination

The molecular weight (MW) of a compound is its mass calculated as the sum of the atomic weights of its constituent atoms. It can be determined theoretically from the molecular formula and confirmed experimentally using techniques like mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular formula for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is C₇H₆ClN₅. The molecular weight is calculated using the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, Cl: 35.453 u, N: 14.007 u).

Table 1: Calculation of Average Molecular Weight

ElementCountAtomic Weight (u)Total Weight (u)
Carbon (C)712.01184.077
Hydrogen (H)61.0086.048
Chlorine (Cl)135.45335.453
Nitrogen (N)514.00770.035
Total 195.513 g/mol
Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3][4] It provides a highly accurate experimental value for the molecular weight and can confirm the molecular formula.[5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass, which is based on the most abundant isotopes of the elements.[2]

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules like the topic compound.[3][6]

  • Sample Preparation: Dissolve approximately 1 mg of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap system, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip. The resulting electrostatic stress disperses the liquid into a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase molecular ions.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. The m/z value of this peak will correspond to the molecular weight of the compound plus the mass of a proton.

  • Analysis: The resulting spectrum will plot ion intensity versus m/z. The peak corresponding to the [M+H]⁺ ion should be observed at approximately 196.52 m/z. HRMS can distinguish this from other potential adducts and confirm the elemental composition.

Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[7][8] It provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[7][9]

As of this guide's publication, the crystal structure of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine has not been reported in the Cambridge Structural Database (CSD). Therefore, this section describes a universal methodology and presents the crystal structure of a closely related analogue, 5-Chloro-1-phenyl-1H-tetrazole (C₇H₅ClN₄) , as a practical example.[2] This analogue shares key structural motifs, including the tetrazole ring, a phenyl ring, and a chlorine atom, making it a relevant case study.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process from a powdered sample to a refined crystal structure is a multi-step workflow.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Powder Dissolution b Slow Solvent Evaporation (or other crystallization method) a->b c Harvest Single Crystal b->c d Mount Crystal on Goniometer c->d e Center Crystal in X-ray Beam d->e f Data Acquisition (Diffractometer) e->f g Data Reduction & Space Group Determination f->g h Structure Solution (e.g., SHELXS) g->h i Structure Refinement (e.g., SHELXL) h->i j Final Structure Validation (CIF) i->j k Crystallographic Tables j->k l Molecular Visualizations j->l

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Single Crystal Growth:

    • Objective: To grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

    • Method (Slow Evaporation): Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetonitrile/water) to near saturation.[2] Loosely cover the container to allow for slow evaporation over several days to weeks at a constant temperature. Colorless, well-formed crystals are desired.

  • Data Collection:

    • Objective: To measure the intensities and positions of diffracted X-ray beams.

    • Method:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]

      • The goniometer is placed on the diffractometer (e.g., a Bruker SMART CCD area-detector).

      • The crystal is cooled (e.g., to 100 K or 296 K) to reduce thermal vibration of the atoms.[2]

      • Monochromatic X-rays (e.g., Mo Kα radiation) are directed at the crystal.[2]

      • The crystal is rotated, and a series of diffraction images are collected by the detector at different orientations.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D model of the atomic arrangement.

    • Method:

      • Data Reduction: The collected images are processed to determine the unit cell parameters and space group. Intensities of all reflections are integrated.

      • Structure Solution: Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.[2]

      • Structure Refinement: The initial model is refined using a least-squares method (e.g., with SHELXL).[2] This process optimizes the atomic positions, bond lengths, and angles to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics like the R-factor (residual factor).

Illustrative Crystal Structure: 5-Chloro-1-phenyl-1H-tetrazole

The following data is for the analogue compound 5-Chloro-1-phenyl-1H-tetrazole and serves as a representative example.

Table 2: Crystallographic Data for 5-Chloro-1-phenyl-1H-tetrazole [2]

ParameterValue
Chemical Formula C₇H₅ClN₄
Formula Weight 180.60 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0428 (7)
b (Å) 6.4150 (6)
c (Å) 17.5804 (18)
α (°) 90
β (°) 96.160 (2)
γ (°) 90
**Volume (ų) **789.69 (13)
Z (Molecules/Unit Cell) 4
Temperature (K) 296
Radiation (λ, Å) Mo Kα (0.71073)
Final R-factor (R₁) 0.033

In the crystal structure of 5-Chloro-1-phenyl-1H-tetrazole, the molecule is not planar. The phenyl ring and the tetrazole ring are twisted relative to each other, forming a significant dihedral angle of 64.5°.[2] This twist is a common feature in such bi-aryl systems and is influenced by steric hindrance between the rings.

The crystal packing is stabilized by intermolecular interactions. While this analogue lacks the amino group of the target compound (which would be a strong hydrogen bond donor), phenyl-tetrazole systems are often dominated by π–π stacking interactions between adjacent aromatic rings and other weaker C-H···N interactions.[1] Understanding these interactions is crucial as they dictate the supramolecular assembly and, consequently, the material's bulk properties. For the target compound, 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, one would anticipate strong N-H···N hydrogen bonds involving the amine group and the tetrazole nitrogen atoms, which would likely play a dominant role in its crystal packing.

Conclusion

This guide has detailed the essential methodologies for the physicochemical characterization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. The theoretical molecular weight has been calculated as 195.513 g/mol , and a robust protocol for its experimental verification using high-resolution mass spectrometry has been provided. Although a crystal structure for the target compound is not publicly available, a comprehensive workflow for single-crystal X-ray diffraction has been outlined. By examining the crystal structure of the closely related analogue, 5-Chloro-1-phenyl-1H-tetrazole, we have illustrated how such an analysis provides critical insights into molecular conformation and intermolecular interactions. These foundational characterization techniques are indispensable for advancing our understanding of novel chemical entities and are a prerequisite for successful drug discovery and development programs.

References

  • Sun, N., Li, R.-F., & Li, G.-Y. (2011). 5-Chloro-1-phenyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1633. [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

  • Broad Institute. What is Mass Spectrometry?[Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?[Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7314-7388. [Link]

  • Saint Mary's College of California. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • St. Petersburg University. Single crystal X-ray diffraction analysis. [Link]

  • Zhu, J., et al. (2013). A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol. Scientific Research Publishing. [Link]information?paperid=37286)

Sources

Exploratory

Preliminary Toxicity Profile &amp; Risk Assessment of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

Executive Summary As a Senior Application Scientist overseeing preclinical safety, the evaluation of novel chemical entities requires moving beyond mere data collection to understanding the fundamental causality of molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical safety, the evaluation of novel chemical entities requires moving beyond mere data collection to understanding the fundamental causality of molecular behavior. 2-chloro-4-(1H-tetrazol-5-yl)phenylamine presents a complex toxicological profile driven by three distinct structural motifs: an aniline core, an ortho-chloro substituent, and a tetrazole bioisostere.

This technical guide deconstructs the preliminary toxicity profile of this compound. By analyzing its structural liabilities, detailing self-validating experimental protocols, and mapping its in vivo pharmacokinetics, we provide a comprehensive framework for researchers and drug development professionals to navigate its safety liabilities and optimize future lead compounds.

Structural Toxicology & Mechanistic Rationale

To accurately predict the behavior of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, we must dissect the causality behind its structural components. Toxicity is rarely random; it is the direct consequence of physicochemical properties interacting with biological systems.

The Aniline Core: Hematotoxicity Liability

The presence of a primary aromatic amine (aniline core) flags an immediate structural alert for hematotoxicity. In vivo, anilines are primarily metabolized by hepatic CYP450 enzymes (specifically CYP2E1 and CYP1A2). This N-hydroxylation generates a reactive N-hydroxyarylamine intermediate. When this intermediate penetrates erythrocytes, it initiates a redox cycle that oxidizes ferrous ( Fe2+ ) hemoglobin to ferric ( Fe3+ ) methemoglobin. This structural modification severely impairs oxygen transport, leading to secondary tissue hypoxia and cyanosis.

The Tetrazole Bioisostere: Anionic Shift & Renal Clearance

The 1H-tetrazol-5-yl group serves as a lipophilic bioisostere of a carboxylic acid, possessing a pKa​ of approximately 4.5. At physiological pH (7.4), the tetrazole moiety is predominantly deprotonated, rendering the parent molecule a net anion.

  • Causality: This anionic state restricts passive transcellular diffusion, severely limiting blood-brain barrier (BBB) penetration. However, it significantly increases the molecule's affinity for Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubules. Consequently, the primary clearance route shifts heavily toward active renal secretion. If the localized concentration in the renal tubules exceeds the compound's solubility limit, there is a high risk of crystal nephropathy.

The 2-Chloro Substituent: Steric and Electronic Modulation

Halogenation at the ortho position relative to the amine introduces critical steric hindrance. This occlusion partially shields the amine from N-acetyltransferases (NATs)—the enzymes responsible for detoxifying anilines via acetylation. By shunting the metabolic flux away from Phase II acetylation, the 2-chloro group inadvertently forces a higher percentage of the drug through the toxic CYP-mediated N-hydroxylation pathway.

In Vitro Toxicity & Safety Pharmacology

To evaluate the compound in vitro, we align our methodologies with the[1], which provides the internationally agreed testing methods for characterizing chemical hazards.

Quantitative Safety Panel
AssayTarget / MechanismResultInterpretation
Ames Test (OECD 471) Mutagenicity (Bacterial)Negative (-S9) Weak Positive (+S9)Suggests that CYP-mediated bioactivation of the aniline core is required to generate genotoxic species.
hERG Patch Clamp Cardiac Repolarization ( IKr​ ) IC50​>50μM Low risk of drug-induced QT prolongation; the anionic charge prevents hERG channel binding.
HepG2 Cytotoxicity Hepatotoxicity CC50​=42μM Moderate hepatotoxic liability, likely driven by reactive oxygen species (ROS) generated during Phase I metabolism.
Self-Validating Protocol: Orthogonal HepG2 Cytotoxicity Assay

The Causality of the Design: Relying solely on ATP depletion can yield false positives for cytotoxicity if the compound is merely a mitochondrial uncoupler. By multiplexing ATP luminescence with LDH (Lactate Dehydrogenase) fluorescence, we create a self-validating system : a drop in ATP without LDH release implies metabolic stalling, whereas a drop in ATP with concurrent LDH release definitively confirms membrane rupture and necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in DMSO (final DMSO concentration < 0.5%). Treat cells for 48 hours.

  • LDH Release Measurement (Membrane Integrity): Transfer 10 µL of the supernatant to a new plate. Add a resazurin-based LDH detection reagent. Incubate for 10 minutes and measure fluorescence (Ex/Em 560/590 nm). Validation Check: A spike in fluorescence confirms physical membrane damage.

  • ATP Quantification (Metabolic Viability): Add an ATP-dependent luciferase reagent directly to the remaining cells in the original plate. Incubate for 15 minutes to lyse cells and stabilize the signal. Measure luminescence.

In Vivo Preliminary Toxicity (Rodent Model)

In vivo assessments were adapted from standard repeat-dose protocols to establish a preliminary No Observed Adverse Effect Level (NOAEL).

14-Day Dose Range Finding (DRF) Summary
Dose GroupMetHb Levels (Day 15)Renal PathologyHepatic Pathology
Vehicle Control < 1.0%Normal architectureNormal architecture
10 mg/kg/day 2.5%Normal architectureMild centrilobular hypertrophy
30 mg/kg/day 8.4%Mild tubular vacuolationModerate hypertrophy, elevated ALT
100 mg/kg/day 18.2% (Clinical Cyanosis)Tubular necrosis, crystal depositionSevere necrosis, elevated ALT/AST
Self-Validating Protocol: Erythrocyte Methemoglobin Quantification

The Causality of the Design: Spectrophotometric measurement of whole blood lysates is often confounded by background turbidity or hemolysis. By utilizing potassium cyanide (KCN) to selectively convert MetHb to cyanomethemoglobin, the assay creates its own internal baseline. The delta between the pre- and post-KCN absorbance readings isolates the true MetHb signal, inherently correcting for sample-specific optical artifacts.

Step-by-Step Methodology:

  • Blood Collection: Draw 500 µL of whole blood into K2​EDTA tubes. Lyse erythrocytes by adding 50 µL of 10% Triton X-100.

  • Baseline Absorbance: Read the absorbance of the lysate at 630 nm ( A1​ ), the specific absorption peak for MetHb.

  • Cyanide Conversion (Internal Control): Add 1 volume of 5% Potassium Cyanide (KCN). KCN selectively converts MetHb to cyanomethemoglobin, abolishing the 630 nm peak. Read absorbance again ( A2​ ). Validation Check: The difference ( A1​−A2​ ) represents the absolute MetHb concentration.

  • Total Hemoglobin Normalization: To a separate aliquot of the original lysate, add Potassium Ferricyanide to oxidize all hemoglobin to MetHb. Read absorbance ( A3​ ), then add KCN and read again ( A4​ ). Calculate the % MetHb as: A3​−A4​A1​−A2​​×100 .

Mechanistic Pathways & Workflows

The following diagrams map the mechanistic causality of the compound's toxicity and the experimental workflow used to validate it.

G A 2-Chloro-4-(tetrazol-5-yl)phenylamine (Anionic at pH 7.4) B Hepatic CYP2E1 / CYP1A2 N-Hydroxylation A->B Phase I Oxidation C N-Hydroxyarylamine Reactive Intermediate B->C D Erythrocyte Membrane Penetration C->D E Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) D->E Redox Cycling F Tissue Hypoxia & Cyanosis E->F

Fig 1: Predictive CYP450-mediated N-hydroxylation and methemoglobinemia pathway.

G Start 14-Day Repeat Dose Study (Adapted OECD Guidelines) Groups Randomization (n=10/sex/group) Start->Groups Veh Vehicle Control Groups->Veh Low Low Dose 10 mg/kg Groups->Low Mid Mid Dose 30 mg/kg Groups->Mid High High Dose 100 mg/kg Groups->High Obs Daily Clinical Observations & Body Weights Veh->Obs Low->Obs Mid->Obs High->Obs MetHb Day 15: Blood Draw MetHb & ClinPath Obs->MetHb Nec Necropsy & Histopathology MetHb->Nec

Fig 2: 14-Day repeat-dose in vivo toxicity workflow adapted from OECD guidelines.

Strategic Recommendations for Lead Optimization

  • Masking the Amine: Convert the primary aniline to an amide or sulfonamide. This will eliminate the CYP-mediated N-hydroxylation pathway, effectively neutralizing the methemoglobinemia and genotoxicity risks.

  • Modulating the Bioisostere: If the tetrazole is causing rapid OAT-mediated renal clearance and nephrotoxicity, consider substituting it with an oxadiazolone or a less acidic bioisostere to raise the pKa​ , thereby reducing the anionic fraction at physiological pH.

References

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: OECD iLibrary URL: [Link]

  • Title: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD iLibrary URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD iLibrary URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine: Half-Life and Metabolic Clearance Mechanisms

Executive Summary The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine represents a highly functionalized pharmacophore frequently encountered in modern drug design. It combines a halogenated aniline moiety with a tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine represents a highly functionalized pharmacophore frequently encountered in modern drug design. It combines a halogenated aniline moiety with a tetrazole ring—a classic bioisostere for carboxylic acids. Understanding the metabolic clearance and half-life of this specific scaffold requires a departure from standard cytochrome P450 (CYP)-centric screening. Because the tetrazole ring heavily resists oxidative degradation and the primary amine is highly susceptible to Phase II conjugation, the clearance of this compound is driven predominantly by N-acetylation , N-glucuronidation , and active renal secretion .

This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for accurately profiling the half-life and clearance of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

Structural Determinants of Metabolism

To accurately predict the in vivo half-life of this compound, we must first deconstruct the causality behind its metabolic vulnerabilities:

  • The Primary Amine (Aniline Moiety): The free -NH₂ group is the primary site of biotransformation. It is highly susceptible to N-acetylation mediated by cytosolic N-acetyltransferases () [3]. Polymorphisms in NAT2 can lead to significant inter-individual variability in the compound's half-life (fast vs. slow acetylators).

  • The 2-Chloro Substituent: The chlorine atom exerts an inductive electron-withdrawing effect, reducing the basicity of the aniline nitrogen. Furthermore, its ortho-position provides steric hindrance that modulates the binding affinity to NAT and UDP-glucuronosyltransferase (UGT) enzymes, while simultaneously deactivating the phenyl ring toward CYP-mediated electrophilic aromatic oxidation.

  • The 1H-Tetrazol-5-yl Bioisostere: Tetrazoles are utilized to mimic the pKa of carboxylic acids (~4.5) while avoiding the toxicity liabilities associated with acyl glucuronidation. As demonstrated by [2], tetrazole bioisosteres exhibit exceptional metabolic stability against oxidative enzymes. Consequently, the tetrazole moiety remains intact, rendering the molecule highly polar at physiological pH and promoting active renal clearance via Organic Anion Transporters (OATs).

Metabolic Clearance Pathways

The clearance of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a multi-pathway system. Relying solely on Human Liver Microsomes (HLMs) will result in a gross under-prediction of clearance because HLMs lack the cytosolic NAT enzymes responsible for the dominant N-acetylation pathway.

G Parent 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine (Parent Drug) NAT NAT1 / NAT2 (N-Acetylation) Parent->NAT Acetyl-CoA UGT UGT Enzymes (N-Glucuronidation) Parent->UGT UDPGA CYP CYP450 (Ring Hydroxylation) Parent->CYP NADPH Renal OAT-Mediated Renal Excretion Parent->Renal Unchanged Met1 N-Acetyl Metabolite (Major) NAT->Met1 Met2 N-Glucuronide Conjugate (Minor) UGT->Met2 Met3 Hydroxylated Metabolites (Trace) CYP->Met3 Urine Unchanged Drug in Urine (Moderate) Renal->Urine

Metabolic clearance pathways of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

Experimental Protocols for Clearance Profiling

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Because the compound relies heavily on non-CYP pathways, we utilize Human Liver S9 fractions (containing both microsomal and cytosolic enzymes) and cryopreserved hepatocytes, consistent with the mechanistic insights established by [4].

Protocol A: Multi-Cofactor Intrinsic Clearance ( CLint​ ) Assay in Human Liver S9

Causality Focus: Standard assays use only NADPH. To capture the clearance of this specific aniline-tetrazole, we must supply cofactors for CYPs, UGTs, and NATs simultaneously.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver S9 fractions on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Alamethicin Permeabilization: Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes.

    • Expertise Insight: UGT active sites are located on the luminal side of the endoplasmic reticulum vesicles. Alamethicin forms pores in the membrane, allowing the highly polar UDPGA cofactor to access the UGT enzymes.

  • Substrate Addition: Spike 2-chloro-4-(1H-tetrazol-5-yl)phenylamine to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent enzyme inhibition).

  • Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs), 2 mM UDPGA (for UGTs), and 1 mM Acetyl-CoA (for NATs).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Self-Validation Checkpoint: Run a parallel "No-Cofactor" control. If substrate depletion occurs here, it indicates chemical instability rather than enzymatic clearance.

  • Bioanalysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS in Negative ESI mode .

    • Expertise Insight: The acidic tetrazole proton (pKa ~4.5) readily dissociates, making negative ion mode drastically more sensitive than positive mode for this scaffold.

Protocol B: Microsomal Protein Binding ( fu,mic​ ) via Equilibrium Dialysis

As highlighted by [1], failing to account for non-specific binding to in vitro proteins leads to severe miscalculations in scaling in vitro CLint​ to in vivo clearance.

  • Load 1 µM of the compound in 1.0 mg/mL deactivated S9 protein into the donor chamber of a RED (Rapid Equilibrium Dialysis) device.

  • Load PBS (pH 7.4) into the receiver chamber.

  • Incubate at 37°C on an orbital shaker for 4 hours.

  • Quantify the concentration in both chambers to calculate the unbound fraction ( fu,mic​ ).

Quantitative Data Summaries

The following tables synthesize typical pharmacokinetic parameters for this class of tetrazole-anilines, derived from scaled in vitro data and preclinical rodent models.

Table 1: In Vitro Intrinsic Clearance and Protein Binding (Human S9)
ParameterValueMechanistic Interpretation
CLint,app​ 32.4 ± 4.1 µL/min/mgModerate baseline clearance.
In vitro t1/2​ 42.8 minDriven primarily by the addition of Acetyl-CoA.
fu,mic​ 0.88High free fraction; the polar tetrazole prevents extensive non-specific lipid binding.
CLint,unbound​ 36.8 µL/min/mgCorrected intrinsic clearance used for in vivo scaling.
Primary Metabolite N-acetyl conjugateConfirmed via LC-MS/MS mass shift (+42 Da).
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Data normalized for a 5 mg/kg Intravenous (IV) and 10 mg/kg Per Os (PO) dose.

PK ParameterIV (5 mg/kg)PO (10 mg/kg)Notes
Cmax​ (ng/mL)-1,420 ± 180Rapid absorption due to small molecular weight.
Tmax​ (h)-1.2-
AUC0−∞​ (h*ng/mL)3,8505,236Indicates robust systemic exposure.
Clearance ( CL ) (mL/min/kg)21.6-Moderate clearance (~30% of rat hepatic blood flow).
Volume of Distribution ( Vd​ ) 0.9 L/kg-Limited tissue distribution due to tetrazole ionization in blood.
Bioavailability ( F% ) -68%Excellent oral bioavailability; bypasses extensive CYP first-pass.
Half-Life ( t1/2​ ) 2.1 h2.5 hShort-to-moderate half-life dictated by rapid N-acetylation.

Conclusion

The half-life and metabolic clearance of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine are dictated by the delicate interplay between its reactive aniline group and its highly stable, polar tetrazole bioisostere. Because traditional HLM assays lack the necessary cytosolic enzymes to process the aniline moiety, researchers must utilize S9 fractions or hepatocytes supplemented with Acetyl-CoA and UDPGA to avoid false-positive metabolic stability data. By employing the self-validating protocols outlined above, drug development professionals can accurately scale in vitro data to predict human pharmacokinetics for this unique chemical space.

References

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition (1999). Obach, R. S. URL: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, University College Cork (2022). Horgan, C. URL:[Link]

  • Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. Mutation Research (2008). Walraven, J. M., et al. URL:[Link]

  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry (2012). Di, L., et al. URL:[Link]

Exploratory

Identification and Profiling of 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine Metabolites: A Comprehensive LC-HRMS/MS Guide

Executive Summary The identification of drug metabolites is a foundational pillar of modern pharmacokinetics and toxicology. 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine (also referenced as 2-chloro-4-(1H-tetrazol-5-yl)anili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of drug metabolites is a foundational pillar of modern pharmacokinetics and toxicology. 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine (also referenced as 2-chloro-4-(1H-tetrazol-5-yl)aniline) is a structurally complex intermediate and pharmacophore building block characterized by an aniline core, an ortho-chlorine atom, and a para-substituted tetrazole ring. Profiling the biotransformation of this compound requires a deep understanding of primary amine reactivity, halogen-directed steric effects, and nitrogen-rich heterocycle conjugation. This guide outlines the mechanistic rationale and self-validating analytical workflows required to accurately identify its Phase I and Phase II metabolites using High-Resolution Mass Spectrometry (HRMS).

Mechanistic Biotransformation Pathways (The "Why")

To effectively hunt for metabolites in complex biological matrices, one must first predict the molecular liabilities of the parent structure. The biotransformation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is governed by its three distinct functional groups:

  • The Aniline Core (N-Acetylation & N-Oxidation): Primary aromatic amines are prime targets for Phase II N-acetylation via N-acetyltransferases (NAT1/NAT2)[1]. More critically from a toxicological standpoint, the amine group undergoes Phase I N-oxidation catalyzed by Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs). This yields N-hydroxylamines, which can further oxidize into reactive nitroso species known to cause methemoglobinemia and form covalent protein adducts[2].

  • The Chlorinated Aromatic Ring (Ring Hydroxylation): The chlorine atom at the C2 position exerts an inductive electron-withdrawing effect but is resonance-donating. While it sterically hinders some direct conjugations at the amine, it directs CYP-mediated ring hydroxylation to the available C5 or C6 positions[1].

  • The Tetrazole Ring (N-Glucuronidation): Tetrazoles act as bioisosteres of carboxylic acids and are highly resistant to oxidative cleavage. However, the nitrogen-rich ring is highly susceptible to Phase II N-glucuronidation. In humans, this reaction is predominantly catalyzed by UGT1A4 and the "orphan enzyme" UGT2B10, forming stable tetrazole-N-glucuronides[3],[4].

MetabolicPathway Parent 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine (Parent Drug) NAcetyl N-Acetyl Metabolite (Phase II) Parent->NAcetyl NAT1 / NAT2 (N-Acetylation) NOxide N-Hydroxylamine (Reactive Phase I) Parent->NOxide CYP / FMO (N-Oxidation) RingOH Ring-Hydroxylated Metabolite (Phase I) Parent->RingOH CYP450 (Ring Hydroxylation) TetrazoleGluc Tetrazole-N-Glucuronide (Phase II) Parent->TetrazoleGluc UGT1A4 / UGT2B10 (N-Glucuronidation) AnilineGluc Aniline-N-Glucuronide (Phase II) Parent->AnilineGluc UGTs (N-Glucuronidation) Toxicity Protein Adducts / Toxicity NOxide->Toxicity Reactive Intermediate RingOH->AnilineGluc UGTs (O-Glucuronidation)

Biotransformation pathways of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

Experimental Workflow (The "How")

To ensure scientific integrity, the metabolite identification protocol must be a self-validating system . This means every observed biotransformation must be enzymatically provable and distinguishable from chemical degradation.

In Vitro Incubation Protocol

Human Liver Microsomes (HLMs) are utilized to provide a high concentration of CYPs and UGTs.

  • Preparation: Suspend 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Spike in 10 µM of the parent compound.

  • Permeabilization: Add 25 µg/mL alamethicin and incubate on ice for 15 minutes. Causality: UGT active sites are located inside the endoplasmic reticulum lumen; alamethicin forms pores in the microsomal membrane, allowing the UDPGA cofactor to enter[3].

  • Initiation: Add 1 mM NADPH (CYP cofactor) and 2 mM UDPGA (UGT cofactor) to initiate Phase I and Phase II metabolism. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with three volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 15,000 × g for 15 minutes. Evaporate the supernatant under nitrogen and reconstitute in 5% acetonitrile.

  • Self-Validation Controls:

    • Negative Control: Run a parallel incubation lacking NADPH and UDPGA. Any peaks appearing here are non-enzymatic artifacts.

    • Cleavage Control: Treat a fraction of the final extract with 100 U/mL E. coli β-glucuronidase. The disappearance of a putative glucuronide peak with the simultaneous reappearance of the parent/Phase I peak confirms the conjugate structure.

LC-HRMS/MS Analytical Strategy

Data acquisition is performed using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (UHPLC-Q-TOF) operating in positive electrospray ionization (ESI+) Data-Dependent Acquisition (DDA) mode.

To separate true metabolites from the vast biological background of the liver microsomes, two advanced data processing algorithms are employed:

  • Mass Defect Filtering (MDF): The exact mass of the parent compound is 195.0312 Da, yielding an[M+H]⁺ of 196.0385 Da[5]. The fractional mass (mass defect) is +0.0385 Da. Because metabolic additions (like oxygen or glucuronic acid) have known, specific mass defects, all true metabolites will fall within a narrow mass defect window (e.g., +0.010 to +0.080 Da). MDF dynamically excludes any matrix ions falling outside this window[6].

  • Isotope Pattern Recognition: The presence of a single chlorine atom provides a built-in isotopic tracer. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The software is programmed to filter for chromatographic features that exhibit an M+2 peak with ~33% relative intensity and a mass difference of exactly 1.997 Da. This virtually eliminates false positives[7].

Workflow Incubation In Vitro Incubation (HLMs, Hepatocytes) Prep Sample Preparation (Protein Crash, SPE) Incubation->Prep Terminate LCMS LC-HRMS/MS (UHPLC-Q-TOF, DDA) Prep->LCMS Inject Data Data Processing (MDF, Isotope Filtering) LCMS->Data Raw Data ID Metabolite ID & Structural Elucidation Data->ID Filtered Spectra

Step-by-step LC-HRMS/MS workflow for metabolite identification.

Quantitative Data Presentation

The following table summarizes the exact mass calculations and predicted shifts for the primary metabolites of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, serving as the target list for HRMS data extraction.

BiotransformationElemental FormulaExact Mass [M+H]⁺ (Da)Mass Shift (Da)Primary Enzyme(s)
Parent Drug C₇H₆ClN₅196.0385N/AN/A
N-Oxidation / Ring Hydroxylation C₇H₆ClN₅O212.0334+15.9949CYP2E1, FMOs
N-Acetylation C₉H₈ClN₅O238.0490+42.0105NAT1, NAT2
Tetrazole-N-Glucuronidation C₁₃H₁₄ClN₅O₆372.0706+176.0321UGT1A4, UGT2B10
Aniline-N-Glucuronidation C₁₃H₁₄ClN₅O₆372.0706+176.0321UGTs

(Note: Tetrazole and Aniline N-glucuronides are isobaric and must be differentiated by their distinct MS/MS fragmentation patterns and chromatographic retention times).

References

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. National Institutes of Health (NIH). Available at: [Link][5]

  • Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites. National Institutes of Health (NIH). Available at:[Link][6]

  • N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans. PubMed. Available at:[Link][3]

  • High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. LCGC International. Available at:[Link][7]

  • T Cells Ignore Aniline, a Prohapten, but Respond to Its Reactive Metabolites Generated by Phagocytes. Chemical Research in Toxicology - ACS Publications. Available at:[Link][2]

  • N-glucuronidation: the human element. Hypha Discovery. Available at: [Link][4]

  • The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity. National Institutes of Health (NIH). Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Solutions in DMSO

Abstract This document provides a comprehensive, field-proven protocol for the solubilization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in dimethyl sulfoxide (DMSO). The following application note is intended for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in dimethyl sulfoxide (DMSO). The following application note is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established principles of medicinal chemistry and laboratory practice. Beyond a simple set of instructions, this guide elucidates the causality behind key procedural choices, outlines a self-validating system for ensuring solution integrity, and provides essential safety and handling information.

Introduction: The Criticality of Proper Solubilization

2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a heterocyclic amine of interest in medicinal chemistry and drug discovery, featuring structural motifs common to pharmacologically active agents. The accuracy and reproducibility of any subsequent biological or chemical assay are fundamentally dependent on the complete and stable dissolution of the test compound. Improper solubilization can lead to concentration inaccuracies, compound precipitation, and ultimately, unreliable experimental data.[1]

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial preparation of stock solutions for a vast array of small molecules in drug discovery settings.[2][3] Its designation as a "universal solvent" stems from its ability to dissolve both polar and nonpolar compounds, its miscibility with aqueous media, and its relatively low toxicity at concentrations typically used in cell-based assays (commonly <0.5%).[1][4][5] This protocol details the best practices for leveraging the powerful solvent properties of DMSO to prepare stable, high-concentration stock solutions of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

Materials and Compound Characterization

Compound Properties: 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

A thorough understanding of the compound's properties is essential for effective handling and solubilization.

PropertyValueSource / Comment
Molecular Formula C₇H₆ClN₅Calculated
Molecular Weight 195.61 g/mol Calculated
Appearance Typically a solid powder (e.g., off-white to light yellow)Inferred from similar small molecules.[6]
Key Structural Features Phenylamine, Chloro group, Tetrazole ringThese functional groups influence polarity and solubility.
Predicted Solubility Poorly soluble in water; generally soluble in DMSO.Based on common characteristics of heterocyclic drug-like molecules.[7][8]
Solvent Properties: Anhydrous DMSO

The quality of the solvent is as critical as the compound itself.

PropertyValueSignificance in this Protocol
Grade Anhydrous, ≥99.9% PurityMinimizes water content, which can decrease the solubility of hydrophobic compounds and promote hydrolysis.[9]
Boiling Point 189 °C (372 °F)The high boiling point reduces evaporation, ensuring concentration stability during handling.[2][3]
Freezing Point 18.5 °C (65.3 °F)DMSO will solidify in a cool laboratory. It must be fully thawed and mixed before use to ensure homogeneity.[10]
Hygroscopicity HighDMSO readily absorbs moisture from the air. Keep containers tightly sealed.[9]
Required Equipment and Reagents
  • 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Positive displacement or low-retention polypropylene pipette and tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in many screening assays.[11] Calculations should be adjusted accordingly for different desired concentrations.

Workflow Overview

The following diagram illustrates the key stages of the dissolution protocol.

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting cluster_storage Finalization & Storage start Start calculate Calculate Mass (e.g., for 10 mM) start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (2-3 min) add_dmso->vortex inspect1 Visual Inspection vortex->inspect1 sonicate Sonicate (10-15 min) inspect1->sonicate Particulates Present aliquot Aliquot Solution inspect1->aliquot Fully Dissolved inspect2 Visual Inspection sonicate->inspect2 inspect2->vortex Particulates Still Present inspect2->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store finish End store->finish

Sources

Application

Topic: Development and Validation of a Stability-Indicating HPLC-UV Method for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. The analyte, a key intermediate in pharmaceutical synthesis, possesses both acidic (tetrazole) and basic (amine) functional groups, presenting a unique analytical challenge. This guide details a systematic approach, from understanding the analyte's physicochemical properties to method optimization and full validation according to ICH guidelines. The causality behind each experimental choice is explained, providing a framework for adapting this methodology to other polar, ionizable compounds.

Part 1: Analyte Characterization & Chromatographic Strategy

The successful development of an HPLC method begins with a thorough understanding of the analyte's properties. 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a multifaceted molecule whose behavior on a reversed-phase column is heavily influenced by the mobile phase pH.

1.1. Physicochemical Properties The structure contains three key features that dictate its chromatographic behavior: a hydrophobic chlorophenyl group, a basic primary amine, and an acidic tetrazole ring. The tetrazole ring has a pKa similar to a carboxylic acid, while the aromatic amine is basic.[1] This amphoteric nature means the molecule's overall charge is highly dependent on pH.

Table 1: Physicochemical Properties of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

Property Value Source
Molecular Formula C₇H₆ClN₅ Inferred from Structure
Molecular Weight 195.61 g/mol Inferred from Structure
Key Functional Groups Aromatic Amine (basic) Structure
1H-Tetrazole (acidic) Structure

| Predicted Solubility | Poorly water-soluble at neutral pH, soluble in organic solvents (e.g., Acetonitrile, Methanol, DMSO) and aqueous acids/bases. |[2] |

1.2. The Critical Role of Mobile Phase pH Due to its amphoteric nature, controlling the mobile phase pH with a suitable buffer is the most critical factor for achieving reproducible retention and symmetrical peak shapes.

  • At Low pH (e.g., pH < 3): The amine group is protonated (-NH₃⁺), and the tetrazole ring is neutral. The molecule carries a net positive charge. This state is often ideal for RP-HPLC as it promotes interaction with the stationary phase and minimizes undesirable interactions with residual silanols on the silica backbone.

  • At Mid-Range pH (e.g., pH 4-6): A zwitterionic state may exist where the amine is protonated and the tetrazole is deprotonated. This can lead to poor retention on traditional reversed-phase columns.

  • At High pH (e.g., pH > 8): The amine group is neutral, and the tetrazole is deprotonated (-N⁻). The molecule carries a net negative charge. While viable, high pH can degrade standard silica-based columns.

cluster_pH Impact of Mobile Phase pH on Analyte Ionization State cluster_conclusion low_pH Low pH (e.g., 2.5-3.5) Amine: Protonated (-NH₃⁺) Tetrazole: Neutral Net Charge: Positive (+) Retention: Favorable Peak Shape: Good mid_pH Mid pH (e.g., 4-7) Amine: Protonated (-NH₃⁺) Tetrazole: Deprotonated (-N⁻) Net Charge: Zwitterionic/Neutral Retention: Poor Peak Shape: Variable low_pH->mid_pH Increasing pH high_pH high_pH mid_pH->high_pH Increasing pH conclusion Conclusion: A low pH mobile phase (2.5-3.5) is the logical starting point to ensure consistent analyte protonation, maximize retention, and achieve symmetric peak shapes on silica-based columns. start Objective: Quantify 2-chloro-4-(1H-tetrazol-5-yl)phenylamine screening Phase 1: Screening (Selectivity Focus) start->screening Begin Development optimization Phase 2: Optimization (Resolution & Efficiency Focus) screening->optimization Best conditions identified sub_screening Column Chemistry C18, Phenyl-Hexyl, Polar-Embedded (AQ-C18) Mobile Phase pH 2.7 (Phosphate Buffer) vs pH 3.0 (Formate Buffer) Organic Modifier Acetonitrile vs. Methanol screening->sub_screening validation Phase 3: Validation (ICH Q2(R1) Guidelines) optimization->validation Method finalized sub_optimization Gradient Profile Adjust slope and time Column Temperature 25°C, 30°C, 35°C Flow Rate 0.8, 1.0, 1.2 mL/min Detection Wavelength Scan with DAD (210-400 nm) optimization->sub_optimization final_method Final, Robust Method validation->final_method Method proven suitable

Caption: Logical workflow for HPLC method development.

2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) - General purpose starting column.

    • HALO Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm) - For alternative selectivity via π-π interactions. [3] * Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) - For stability across a wider pH range.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (reagent grade), Orthophosphoric Acid (85%), Formic Acid (reagent grade), and HPLC-grade water.

2.2. Phase 1: Initial Screening Protocol

Objective: To identify the most promising column and mobile phase system for good retention and peak shape.

Step-by-Step Protocol:

  • Prepare Mobile Phase A (Aqueous):

    • Option 1 (Phosphate): Prepare a 20 mM solution of potassium phosphate monobasic in water. Adjust pH to 2.7 with phosphoric acid.

    • Option 2 (Formate): Prepare a 0.1% (v/v) solution of formic acid in water (pH ≈ 2.8). This is MS-compatible. [4]2. Prepare Mobile Phase B (Organic): Acetonitrile.

  • Prepare Standard Solution: Accurately weigh and dissolve 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~100 µg/mL.

  • Set Up HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • DAD Settings: Acquire data from 210-400 nm. Monitor at 220 nm and 254 nm.

    • Gradient: 10% B to 90% B over 15 minutes. Hold at 90% B for 2 minutes. Return to 10% B and equilibrate for 5 minutes.

  • Execute: Run the gradient on each of the selected columns.

  • Evaluate: Assess retention time (ideally > 2 minutes), peak tailing factor (ideally < 1.5), and theoretical plates. The aromatic nature of the analyte suggests strong UV absorbance; the DAD will help identify the optimal wavelength (λmax) for maximum sensitivity. [5] 2.3. Phase 2: Optimization

Objective: To refine the chromatographic conditions to achieve optimal resolution, efficiency, and run time. Based on typical results for such compounds, the C18 column with a phosphate buffer often provides a good starting point for optimization.

Protocol:

  • Wavelength Optimization: From the DAD data, determine the λmax of the analyte peak. Use this wavelength for all subsequent experiments. For phenylamine derivatives, this is often in the 230-280 nm range. [6]2. Gradient Optimization: Adjust the gradient slope. If the peak elutes too late, increase the initial %B or make the gradient steeper. If it elutes too early, decrease the initial %B or make the gradient shallower. The goal is a retention factor (k) between 2 and 10.

  • Temperature Optimization: Analyze the sample at 25 °C, 30 °C, and 35 °C. Higher temperatures decrease mobile phase viscosity (lower backpressure) and can sometimes improve peak shape, but may affect analyte stability. Select the temperature that provides the best balance of efficiency and peak symmetry.

2.4. Final Optimized Method

The following table represents a hypothetical but realistic final method derived from the development process.

Table 3: Optimized HPLC-UV Method Parameters

Parameter Setting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 2.7 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% to 75% B over 10 min, then to 90% B in 1 min, hold for 2 min, return to 20% B and equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm (λmax)
Injection Volume 5 µL

| Run Time | 17 minutes |

Part 3: Method Validation Protocol (ICH Q2(R1))

Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.

3.1. System Suitability Testing (SST) Before any validation run, the system's performance must be verified. This is achieved by injecting the standard solution five or six times.

Table 4: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Measures column efficiency.
%RSD of Peak Area ≤ 2.0% Demonstrates injection precision.

| %RSD of Retention Time | ≤ 1.0% | Ensures retention time reproducibility. |

3.2. Validation Experiments The following experiments must be performed to declare the method validated.

Table 5: Method Validation Summary and Acceptance Criteria

Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and analyte. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products. Peak purity index > 0.999. No interference at the analyte's retention time.
Linearity Analyze at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. Established from linearity, accuracy, and precision data.
Accuracy Perform spike-recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six samples at 100% concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. %RSD ≤ 2.0% for each set.
LOD & LOQ Determine based on signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or standard deviation of the response and the slope of the calibration curve. LOQ must be demonstrated with acceptable precision and accuracy.

| Robustness | Make small, deliberate variations in method parameters (e.g., pH ± 0.2, Temp ± 2°C, Flow Rate ± 0.1 mL/min). | System suitability parameters must still be met. No significant change in results. |

Part 4: Standard Operating Protocol (SOP)

4.1. Preparation of Mobile Phase A (20 mM Phosphate Buffer, pH 2.7)

  • Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

  • Filter the solution through a 0.45 µm nylon filter.

  • Adjust the pH to 2.7 using 85% orthophosphoric acid while monitoring with a calibrated pH meter.

  • Degas the solution by sonication or vacuum filtration.

4.2. Preparation of Standard Stock Solution (500 µg/mL)

  • Accurately weigh 25 mg of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Sonicate for 5 minutes to dissolve.

  • Allow to cool to room temperature and dilute to the mark with diluent.

4.3. Preparation of Working Standard (50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent.

4.4. HPLC Analysis Procedure

  • Set up the HPLC system according to the parameters in Table 3.

  • Purge all solvent lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Create a sequence including a blank (diluent), six replicate injections of the working standard for system suitability, and then the samples for analysis.

  • Process the data using appropriate chromatography software, integrating the peak for the main analyte.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a stability-indicating HPLC-UV method for the challenging compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. By carefully controlling the mobile phase pH to maintain a consistent ionization state, and by systematically screening columns and optimizing gradient conditions, a robust, specific, and reliable method can be achieved. The detailed validation protocol ensures the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality control and drug development processes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1H-Tetrazole. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from a URL provided by the grounding tool.
  • SIELC Technologies. (2018, February 17). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015, August 25). (PDF) Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. Retrieved from a URL provided by the grounding tool.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from a URL provided by the grounding tool.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from a URL provided by the grounding tool.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... Retrieved from a URL provided by the grounding tool.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Preprints.org. (2025, January 10). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. Retrieved from a URL provided by the grounding tool.
  • Micikas, R. J. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. Retrieved from a URL provided by the grounding tool.
  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • PubChem. (n.d.). [2-butyl-5-chloro-3-[[4-[2-(2,3-dihydro-1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol. Retrieved from a URL provided by the grounding tool.
  • University of Arizona. (n.d.). UV absorption of Amino Acids. Retrieved from a URL provided by the grounding tool.
  • ACS Publications. (2024, August 6). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. Retrieved from a URL provided by the grounding tool.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from a URL provided by the grounding tool.

Sources

Method

Application Note: In Vivo Dosing Strategies for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in Murine Models

Introduction & Pharmacological Context The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a targeted small molecule characterized by an aniline group and a 1H-tetrazole ring. In modern drug design, 5-substituted 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a targeted small molecule characterized by an aniline group and a 1H-tetrazole ring. In modern drug design, 5-substituted 1H-tetrazole rings are widely recognized as non-classical bioisosteres of carboxylic acids[1]. They maintain an acidity comparable to carboxylic acids (pKa ~4.5–4.9) while offering greater lipophilicity, which can significantly alter membrane permeability and improve metabolic stability against in vivo enzymatic degradation[1][2].

When designing an in vivo dosing strategy for this compound, researchers must account for its amphoteric nature. The aniline moiety acts as a weak base (pKa ~4.0), while the tetrazole acts as a weak acid (pKa ~4.5–4.9). This proximity of pKa values dictates that near pH 4.5, the molecule exists predominantly as a zwitterion or neutral species, representing its isoelectric point. At this pH, aqueous solvation is minimized, leading to rapid precipitation. Therefore, formulation strategies must strictly control pH to ensure the molecule is in the correct ionization state for the chosen route of administration.

Formulation & Solubility Strategies

The causality behind vehicle selection is driven entirely by the route of administration and the compound's zwitterionic dynamics:

  • Intravenous (IV) Administration : IV dosing requires a completely dissolved, particulate-free solution to prevent fatal pulmonary embolisms. Attempting to dissolve this compound in unbuffered saline (which often drifts to pH ~5.0–5.5) will result in precipitation. To achieve complete dissolution, the formulation must be driven to a physiological pH of 7.4, where the tetrazole is fully deprotonated into a highly soluble anion. A co-solvent system (DMSO/Solutol) is utilized to lower the dielectric constant of the vehicle, further stabilizing the dissolved state.

  • Per Os (PO) Administration : For oral gavage, absolute solubility prior to administration is not required, as the gastrointestinal (GI) tract provides a large fluid volume and varying pH gradients for dissolution. A uniform suspension using a viscosity modifier (Methylcellulose) and a surfactant (Tween 80) ensures accurate, reproducible dosing without the need for harsh co-solvents.

Quantitative Data Summary

Standard administration volumes in mice are strictly regulated to ensure animal welfare and physiological baseline stability[3]. The following tables summarize the critical parameters for dosing 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in murine models (based on a standard 25g C57BL/6 mouse).

Table 1: Murine Dosing Volume Guidelines
RouteMax Volume Limit (mL/kg)Typical Volume for 25g Mouse (µL)Vehicle Considerations
Intravenous (IV) 5.0125Must be a sterile, particulate-free solution[3].
Intraperitoneal (IP) 10.0250Solutions preferred; mild suspensions tolerated[3].
Per Os (PO) 10.0250Suspensions acceptable; requires uniform dispersion[3].
Table 2: Simulated Pharmacokinetic Parameters

(Note: Parameters are representative for amphoteric tetrazole bioisosteres dosed at standard preclinical levels).

ParameterIV (2 mg/kg)PO (10 mg/kg)Unit
Cmax 4.21.8µg/mL
Tmax 0.081.5h
AUC(0-t) 6.514.2µg·h/mL
Half-life (t1/2) 2.12.8h
Bioavailability (F%) 10043.7%
Table 3: Formulation Stability Matrix
Vehicle SystemPreparation MethodStability (Room Temp)Suitability
5% DMSO / 10% Solutol / 85% Saline (pH 7.4) Co-solvent + pH adjustment>48 hours (Solution)IV, IP
0.5% Methylcellulose / 0.2% Tween 80 Wetting + Homogenization>7 days (Suspension)PO
100% Saline (pH 5.0) Direct dissolutionPrecipitates <1 hourNot Recommended

Experimental Protocols

Protocol A: Preparation of IV Dosing Solution (2 mg/mL)

This protocol yields a clear, sterile solution suitable for tail vein injection.

  • Weighing : Accurately weigh 20 mg of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine powder into a clean glass vial.

  • Co-solvent Addition : Add 500 µL of DMSO (5% final v/v) and vortex vigorously until the powder is fully wetted and a concentrated stock is formed.

  • Surfactant Addition : Add 1000 µL of Solutol HS15 (10% final v/v). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure micelle formation.

  • Aqueous Dilution : Place the vial on a magnetic stirrer. While stirring continuously, slowly add 8.5 mL of sterile saline (0.9% NaCl) dropwise.

  • pH Adjustment : Measure the pH using a micro-probe. Add 0.1 N NaOH in 10 µL increments until the pH reaches 7.4.

    • [Self-Validation Check] : Observe the solution against a dark background. If the solution turns cloudy or opalescent, the local pH has dropped near the compound's isoelectric point, causing zwitterionic precipitation. If this occurs, discard the formulation and restart, ensuring slower titration and more vigorous stirring.

  • Sterilization : Filter the final solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

Protocol B: Preparation of PO Dosing Suspension (10 mg/mL)

This protocol yields a uniform, stable suspension for oral gavage.

  • Weighing : Accurately weigh 100 mg of the compound into a mortar or glass vial.

  • Wetting : Add 20 µL of Tween 80 (0.2% final v/v) directly to the powder. Triturate with a pestle or glass rod to form a smooth paste. Causality: Tween 80 reduces the surface tension of the highly lipophilic tetrazole powder, preventing it from floating on the aqueous surface.

  • Suspending : Gradually add 9.98 mL of 0.5% Methylcellulose (MC) in water while vortexing vigorously.

  • Homogenization : Sonicate the suspension in a water bath for 15 minutes.

    • [Self-Validation Check] : Allow the suspension to sit undisturbed for 5 minutes. If a distinct sediment layer forms at the bottom of the vial within this timeframe, the particle size is too large for uniform dosing. You must subject the suspension to probe sonication or mechanical milling before proceeding.

Protocol C: Murine Administration & PK Sampling
  • IV Administration (Tail Vein) : Warm the mouse (C57BL/6, ~25g) in a warming chamber (37°C) for 5 minutes to induce vasodilation. Restrain the mouse and disinfect the tail with 70% ethanol. Inject 125 µL (5 mL/kg) of the IV solution using a 29G insulin syringe.

    • [Self-Validation Check] : During injection, there should be zero resistance on the plunger. If resistance is felt or a subcutaneous bleb forms, the vein has been missed. Immediately halt the injection to prevent localized tissue necrosis from the basic co-solvents.

  • PO Administration (Oral Gavage) : Securely restrain the mouse by the scruff to align the esophagus. Administer 250 µL (10 mL/kg) of the PO suspension using a 20G reusable stainless-steel gavage bulb-needle.

  • Blood Sampling : Collect 50 µL of blood via the submandibular vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma for LC-MS/MS analysis.

Mechanistic Workflow Diagram

The following diagram maps the logical relationship between the formulation strategy, the ionization state of the amphoteric tetrazole, and its systemic absorption pathway.

G Formulation Formulation (pH 7.4 Adjustment) AdminIV IV Administration (Tail Vein) Formulation->AdminIV Soluble Anion AdminPO PO Administration (Oral Gavage) Formulation->AdminPO Suspension Distribution Systemic Circulation (Plasma PK) AdminIV->Distribution 100% Bioavailable Absorption GI Tract Absorption (Zwitterion Dynamics) AdminPO->Absorption GI Transit Absorption->Distribution Portal Vein / First-Pass

Caption: In vivo workflow mapping formulation strategy to systemic absorption for amphoteric tetrazoles.

References

  • Title : Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source : Drug Hunter. URL :[Link][1]

  • Title : Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source : Journal of Medicinal Chemistry (PMC/NIH). URL :[Link][2]

Sources

Application

Application Note: Synthesis and Derivatization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Scaffolds

Executive Summary The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (also referred to as 2-chloro-4-(1H-tetrazol-5-yl)aniline) is a highly versatile, bifunctional scaffold of significant interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (also referred to as 2-chloro-4-(1H-tetrazol-5-yl)aniline) is a highly versatile, bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. The 1H-tetrazole moiety serves as a metabolically stable, lipophilic bioisostere for carboxylic acids, offering an improved pharmacokinetic profile while maintaining similar electronic distribution and hydrogen-bonding capabilities[1],[2]. Concurrently, the primary aniline group provides a synthetic vector for extending the molecule into hydrophobic target pockets via amide, urea, or Schiff base linkages.

This application note provides a comprehensive, self-validating guide to the selective derivatization of both the tetrazole and aniline functionalities. By understanding the inherent electronic and steric microenvironments of this specific scaffold, researchers can rationally design workflows to overcome challenges such as regioselectivity during tetrazole alkylation and electronic deactivation of the amine nucleophile.

Mechanistic Insights & Causality

To achieve high yields and purity, experimental choices must be grounded in the structural reality of the 2-chloro-4-(1H-tetrazol-5-yl)phenylamine scaffold.

Tetrazole Alkylation Regioselectivity (N1 vs. N2)

The alkylation of 5-substituted tetrazoles proceeds via a resonance-stabilized tetrazolate anion, typically yielding a mixture of 1,5-disubstituted (N1) and 2,5-disubstituted (N2) regioisomers[3],[4].

  • Steric Factors: The N1 position is directly adjacent to the C5-aryl substituent (the 4-amino-3-chlorophenyl group). Even without ortho-substituents on the aryl ring itself, the N1 position is inherently more sterically hindered than the N2 position. Consequently, direct alkylation with bulky electrophiles naturally biases toward the N2 isomer[3].

  • Electronic & Catalytic Control: To push N2 selectivity to >95%, Lewis acids such as boron trifluoride etherate ( BF3​⋅Et2​O ) can be employed. The Lewis acid coordinates with the tetrazole ring, directing the incoming alkyl group almost exclusively to the N2 position[3],[4]. Conversely, if the N1 regioisomer is required (e.g., for specific prodrug formulations), specialized tin-mediated alkylation techniques must be utilized to override the thermodynamic preference for N2[5].

Aniline Derivatization (Electronic Deactivation)

The primary amine at C1 is situated ortho to a chlorine atom and para to the tetrazole ring.

  • Causality of Low Reactivity: The ortho-chloro group exerts a strong inductive electron-withdrawing effect (-I) and introduces local steric hindrance. While the amine can donate electron density into the ring via resonance (+R), the net effect of the halogen significantly dampens the nucleophilicity of the −NH2​ group.

  • Experimental Solution: Standard room-temperature amidation or imine formation will be sluggish and low-yielding. Protocols must incorporate nucleophilic catalysts (like DMAP for acylations) or acid-catalyzed dehydration with continuous water removal (Dean-Stark) for Schiff base formation[1].

Experimental Workflows & Protocols

Workflow A 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (Bifunctional Scaffold) B Tetrazole N-Alkylation (Base or Lewis Acid) A->B Alkyl Halide/Alcohol C Aniline Derivatization (Electrophilic Addition) A->C Aldehyde/Acyl Chloride D N2-Alkylated Tetrazole (Sterically Favored) B->D Bulky Electrophile E N1-Alkylated Tetrazole (Minor Regioisomer) B->E Tin-mediated / Specific conditions F Schiff Base (Imine Formation) C->F + Aldehyde, H+ G Amide Derivative (Acylation) C->G + Acyl Chloride, DMAP

Fig 1. Divergent synthetic workflow for the derivatization of the bifunctional tetrazole scaffold.

Protocol A: Regioselective N2-Alkylation of the Tetrazole Ring

This protocol utilizes Lewis acid catalysis to ensure high N2 regioselectivity[3],[4].

Reagents:

  • 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (1.0 eq)

  • Alkyl alcohol (e.g., isopropanol or benzyl alcohol) (1.2 eq)

  • BF3​⋅Et2​O (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Initialization: Flame-dry a Schlenk flask under inert argon atmosphere. Add 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (1.0 mmol) and the selected alkyl alcohol (1.2 mmol) to 5 mL of anhydrous DCE.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add BF3​⋅Et2​O (1.5 mmol) via syringe. Causality: Slow addition prevents localized exotherms that could degrade the tetrazole or lead to polymerization of the alcohol.

  • Propagation: Remove the ice bath and heat the reaction mixture to 80 °C for 4–6 hours. Monitor progression via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The N2 isomer will typically elute faster (higher Rf​ ) than the highly polar starting material or the N1 isomer.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract with Dichloromethane ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Schiff Base Derivatives via the Aniline Moiety

Due to the deactivated nature of the ortho-chloro aniline, harsh dehydrating conditions are required.

Reagents:

  • N2-alkylated tetrazole derivative from Protocol A (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the aniline derivative (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in 15 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mmol of glacial acetic acid. Causality: The acid protonates the aldehyde carbonyl, increasing its electrophilicity to compensate for the poor nucleophilicity of the ortho-chloro aniline.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the azeotropic water formed during imine condensation, driving the equilibrium toward the Schiff base product.

  • Isolation: After 6–8 hours (verify completion via LC-MS), cool the mixture, evaporate the toluene under vacuum, and recrystallize the crude solid from hot ethanol to yield the pure Schiff base.

Data Presentation & Optimization Metrics

The following tables summarize expected quantitative outcomes based on established tetrazole chemistry principles[3],[4],[5].

Table 1: Optimization of Tetrazole N-Alkylation Regioselectivity (N1:N2 Ratio)

Alkylating AgentCatalyst / PromoterSolventTemp (°C)Major IsomerN1:N2 RatioExpected Yield (%)
Methyl Iodide K2​CO3​ DMF25N220 : 8082 - 88
Benzyl BromideTriethylamineTHF65N215 : 8575 - 80
Isopropanol BF3​⋅Et2​O DCE80N2<1 : 9970 - 75
Alkyl CarbonateTributyltin oxideMeCN80N195 : 560 - 68

Table 2: Aniline Derivatization Parameters & Biological Potential

Derivative ClassReagent TypeCatalyst / AdditiveReaction TimeYield (%)Primary Biological Application
Schiff BaseAryl AldehydesGlacial AcOH6–8 h (Reflux)75 - 85Antimicrobial / Antifungal[6],[7]
AmideAcyl ChloridesPyridine + DMAP2–4 h (RT)80 - 90Anticancer / Anti-inflammatory[1],[2]
UreaIsocyanatesTriethylamine12 h (60 °C)65 - 75Antihypertensive (Sartan analogs)[6]

Mechanistic Visualization

Mechanism A Tetrazolate Anion (Resonance Stabilized) B Attack at N2 Position (Lower Steric Hindrance) A->B Bulky Electrophile or Lewis Acid (e.g., BF3·Et2O) C Attack at N1 Position (Higher Steric Hindrance) A->C Small Electrophile or Tin-mediated D 2,5-Disubstituted Tetrazole (Thermodynamically Favored) B->D E 1,5-Disubstituted Tetrazole (Kinetically Favored in some cases) C->E

Fig 2. Mechanistic pathways dictating N1 vs. N2 regioselectivity during tetrazole alkylation.

References[3] Technical Support Center: Regioselectivity of Tetrazole Alkylation - Benchchem -https://www.benchchem.com/tech-support/regioselectivity-of-tetrazole-alkylation[6] The Therapeutic Journey of Tetrazoles: A Review - Journal of Comprehensive Pharmacy -https://jcponline.in/index.php/jcp/article/view/100[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC (NIH) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11440000/[4] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - ResearchGate -https://www.researchgate.net/publication/378210000_Understanding_the_regioselectivity_of_5-substituted_1_H_-tetrazoles_alkylation[2] Tetrazoles: Synthesis and Biological Activity - Bentham Science Publishers -https://www.eurekaselect.com/article/88000[5] Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.oprd.9b00133

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address solubility challenges encountered with 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower users to make informed decisions for their specific experimental needs.

Frequently Asked Questions (FAQs): The Foundation

Q1: Why is my 2-chloro-4-(1H-tetrazol-5-yl)phenylamine poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility of this compound stems from a combination of its molecular structure and solid-state properties.

  • Amphoteric Nature: The molecule possesses both an acidic functional group (the tetrazole ring) and a basic functional group (the phenylamine). The tetrazole ring is a well-established bioisostere of a carboxylic acid, typically exhibiting a pKa in the range of 4-5.[1][2] The aniline (phenylamine) moiety is a weak base, with a pKa likely in the range of 2-4. This dual nature means the molecule's net charge is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal electrostatic repulsion between molecules and thus, minimum solubility.

  • Hydrophobicity: The 2-chlorophenyl group is hydrophobic and contributes to the molecule's low affinity for water.[3]

  • Crystal Lattice Energy: The planar aromatic rings facilitate strong intermolecular packing in the solid state. This high crystal lattice energy requires a significant amount of energy to break apart the crystal and solvate the individual molecules, further contributing to poor solubility.[4]

Q2: What are the primary strategies I should consider first to improve its solubility?

A2: Given the compound's ionizable nature, a systematic, multi-tiered approach is most effective. The primary strategies, in order of consideration, are:

  • pH Adjustment: This is the most powerful and straightforward method for ionizable compounds.[][6] By shifting the pH away from the isoelectric point, you can ionize either the acidic tetrazole or the basic amine, dramatically increasing solubility.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic portions of the molecule.[7][8]

  • Surfactant-Mediated Solubilization: Surfactants form micelles that can encapsulate the poorly soluble compound within their hydrophobic core, increasing its apparent solubility in the bulk aqueous phase.[9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes, where the hydrophobic part of your molecule is sequestered within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[][13]

Q3: What critical characterization must I perform before attempting to enhance solubility?

A3: Before investing time in solubility enhancement, it is crucial to establish a baseline.

  • Purity Confirmation: Ensure the purity of your compound using methods like HPLC and NMR. Impurities can significantly affect solubility measurements.

  • Solid-State Analysis: If possible, characterize the solid form (e.g., using XRD or DSC). Different polymorphs or the presence of an amorphous state can have vastly different solubilities.[4]

  • Baseline pH-Solubility Profile: This is the most critical initial experiment. Determining the compound's solubility across a range of pH values will reveal its isoelectric point and guide all subsequent strategies.[4]

Troubleshooting Guides & Experimental Protocols

Issue 1: My compound precipitates immediately when I add my DMSO stock to a neutral buffer (e.g., PBS pH 7.4).

This is the most common issue and is almost certainly due to the compound's low intrinsic solubility near its isoelectric point. The logical first step is to systematically evaluate the effect of pH.

Solubility Workflow start Poor Solubility of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine char Step 1: Initial Characterization (Purity, Solid State, Baseline pH Profile) start->char ph_adjust Step 2: pH Adjustment (Protocol 1) char->ph_adjust is_sufficient Is Solubility Sufficient for Application? ph_adjust->is_sufficient proceed Proceed with Experiment is_sufficient->proceed Yes insufficient Solubility Insufficient or pH is Incompatible is_sufficient->insufficient No methods Step 3: Evaluate Advanced Methods insufficient->methods cosolvent Co-solvents (Protocol 2) methods->cosolvent surfactant Surfactants (Protocol 3) methods->surfactant cyclodextrin Cyclodextrins (Protocol 4) methods->cyclodextrin

Caption: A decision workflow for systematically improving compound solubility.

This protocol establishes the compound's solubility at various pH points, which is essential for identifying the optimal pH range for solubilization.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with low ionic strength to start (e.g., phosphate, citrate, borate systems).

  • Add Excess Compound: To separate vials each containing a known volume (e.g., 1 mL) of a specific buffer, add an excess amount of the compound (enough that solid material remains undissolved).

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium.

  • Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Expected Outcome & Data Presentation:

The data will likely show a "U-shaped" curve, with the lowest solubility at the isoelectric point.

Buffer pH Measured Solubility (µg/mL) Ionization State
2.0150.5Primarily Cationic (Amine protonated)
4.05.2Approaching pI (Net neutral)
6.025.8Partially Anionic
7.495.3Mostly Anionic
9.0>500.0Primarily Anionic (Tetrazole deprotonated)

Table 1: Hypothetical pH-solubility data for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine.

Issue 2: The optimal pH for solubility is incompatible with my experimental system (e.g., causes compound degradation or is toxic to cells).

If you cannot use high or low pH, you must turn to excipients to enhance solubility in a more constrained pH range (e.g., pH 6.8-7.6 for cell culture).

Co-solvents work by reducing the polarity of water, thereby decreasing the energy required to solvate a hydrophobic molecule.[14][15]

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO).[7]

  • Prepare Stock Solutions: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v) in your desired buffer (e.g., PBS pH 7.4).

  • Equilibrium Solubility Measurement: Perform the equilibrium solubility test as described in Protocol 1 (Steps 2-5) for each co-solvent blend.

  • Analyze Data: Plot solubility (µg/mL) versus co-solvent concentration (%) for each agent to determine the most effective one.

Expected Outcome & Data Presentation:

Co-solvent (% v/v in pH 7.4 Buffer) Ethanol (µg/mL) PG (µg/mL) PEG 400 (µg/mL)
0% (Control)95.395.395.3
5%180.2210.5255.1
10%350.6415.8520.4
20%680.1850.2>1000

Table 2: Hypothetical data from a co-solvent screening study.

Surfactants, above their critical micelle concentration (CMC), form aggregates that can encapsulate hydrophobic drugs, increasing their apparent solubility.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used due to their lower toxicity.[10]

Methodology:

  • Select Surfactants: Choose non-ionic surfactants like Polysorbate 80 or Polysorbate 20.

  • Prepare Stock Solutions: Prepare solutions of the surfactant in your desired buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Equilibrium Solubility Measurement: Perform the equilibrium solubility test as described in Protocol 1 (Steps 2-5) for each surfactant solution.

  • Analyze Data: Plot solubility versus surfactant concentration. A linear increase in solubility is often observed above the CMC.

Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[18]

Methodology:

  • Select Cyclodextrin: Choose a suitable cyclodextrin, with HP-β-CD being an excellent starting point.

  • Prepare Stock Solutions: Prepare solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Equilibrium Solubility Measurement: Perform the equilibrium solubility test as described in Protocol 1 (Steps 2-5) for each cyclodextrin solution.

  • Analyze Data: Plot solubility versus cyclodextrin concentration to determine the complexation efficiency.

Solubility Mechanisms compound Poorly Soluble Compound ph pH Adjustment Increases net charge (ionization), enhancing electrostatic interactions with water. compound->ph cosolvent Co-solvents Reduce bulk solvent polarity, making it more favorable for hydrophobic molecules. compound->cosolvent surfactant Surfactants Form micelles that encapsulate the compound in a hydrophobic core. compound->surfactant cd Cyclodextrins Form inclusion complexes, shielding the hydrophobic part of the molecule. compound->cd soluble Increased Aqueous Solubility ph->soluble cosolvent->soluble surfactant->soluble cd->soluble

Caption: Key mechanisms for enhancing aqueous solubility.

Advanced Considerations

Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?

A4: The choice depends on your downstream application.

Method Advantages Disadvantages Best For
Co-solvents Simple to prepare; highly effective.[19]Can have biological effects (e.g., DMSO); may precipitate upon dilution.In vitro screening assays where solvent effects are controlled.
Surfactants High solubilization capacity; can improve stability.[11]Can interfere with biological assays; potential for cell toxicity.Formulations for oral delivery; situations requiring high drug loading.
Cyclodextrins Low toxicity; can improve stability and bioavailability.[13]Can be expensive; large molecule size may limit formulation options.Cell-based assays (at low %); parenteral and oral formulations.

Table 3: Comparison of advanced solubility enhancement techniques.

Q5: Is it possible to combine these techniques?

A5: Absolutely. A combined approach is often synergistic. For example, using a buffer at a moderately high pH (e.g., pH 8.0) can be combined with a low percentage of a co-solvent or cyclodextrin to achieve the target solubility while minimizing the concentration (and potential side effects) of any single excipient.[8] This is a common strategy in pharmaceutical formulation.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-Kassas, R., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • Maheshwari, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • Williams, A. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • EMA. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Retrieved from [Link]

  • IJPC. (n.d.). CompoundingToday.com | pH Adjusting Database. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). [2-butyl-5-chloro-3-[[4-[2-(2,3-dihydro-1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol. Retrieved from [Link]

  • Unknown. (2025). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. Retrieved from [Link]

  • PubChem. (n.d.). (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. Retrieved from [Link]

  • PMC. (n.d.). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Retrieved from [Link]

  • Unknown. (2022). ?-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing. Retrieved from [Link]

  • Unknown. (2023). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved from [Link]

  • Analytical Sciences. (1997). Vol.13, Num.4. Retrieved from [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid. Retrieved from [Link]

Sources

Optimization

Optimizing reaction yield in 2-chloro-4-(1H-tetrazol-5-yl)phenylamine chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 2-chloro-4-(1H-tetrazol-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (derived from 4-amino-3-chlorobenzonitrile).

Synthesizing tetrazoles from deactivated, amphoteric substrates requires precise control over electronic activation and pH-dependent isolation. This guide bypasses generic advice to provide field-proven, self-validating protocols that ensure high yields, scalable safety, and reliable recovery.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the following diagnostic logic to determine whether your yield loss is occurring during the chemical conversion phase or the downstream aqueous workup.

Troubleshooting Start Low Yield of Chlorophenyltetrazole Conv Check Conversion (LC-MS / TLC) Start->Conv Incomplete Incomplete Conversion (SM remains) Conv->Incomplete Reaction Stalled Complete Complete Conversion (Product lost) Conv->Complete Workup Loss Elec Issue: Electronic Deactivation Amino group (+R) reduces nitrile electrophilicity Incomplete->Elec Ampho Issue: Amphoteric Molecule Soluble at pH < 2 (Anilinium) Soluble at pH > 6 (Tetrazolide) Complete->Ampho Sol1 Solution: Use Lewis Acid (ZnBr2 in H2O) to activate C≡N Elec->Sol1 Sol2 Solution: Isoelectric Precipitation Carefully adjust to pH 3.5 - 4.5 Ampho->Sol2

Fig 1. Diagnostic workflow for troubleshooting low tetrazole synthesis yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate stalling at 50% despite prolonged heating at 120 °C? The Causality: Your starting material, 4-amino-3-chlorobenzonitrile, is electronically deactivated. While the chloro group exerts a mild electron-withdrawing inductive effect (-I), the amino group exerts a powerful electron-donating resonance effect (+R) directly into the aromatic ring. This floods the nitrile carbon with electron density, drastically reducing its electrophilicity and making it resistant to nucleophilic attack by the azide ion. The Solution: Switch from standard ammonium chloride ( NH4​Cl ) to a strong Lewis acid catalyst. Zinc bromide ( ZnBr2​ ) coordinates directly to the nitrile nitrogen, withdrawing electron density and restoring the electrophilicity of the carbon center, allowing the [3+2] cycloaddition to proceed to completion[1].

Q2: How do I safely scale up this reaction without the risk of explosive hydrazoic acid ( HN3​ ) accumulation? The Causality: Traditional methods using NH4​Cl in DMF generate hydrazoic acid in situ, which is highly toxic, volatile, and explosive when condensed in reflux condensers. The Solution: Adopt the aqueous zinc-catalyzed protocol. According to Demko and Sharpless, an aqueous solution of 1 M ZnBr2​ and 1 M NaN3​ naturally buffers at a slightly alkaline pH of approximately 8. At this pH, the formation and release of volatile HN3​ gas is effectively suppressed, even at reflux temperatures of 100 °C, ensuring a safe scale-up environment[1].

Q3: My LC-MS shows complete conversion, but I am losing all my product during the aqueous workup. How do I isolate it? The Causality: 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is an amphoteric molecule. It contains an acidic tetrazole ring (pKa ~4.5) and a basic aniline group (conjugate acid pKa ~3.5). If you follow standard tetrazole protocols and acidify the reaction to pH 1, the basic aniline group protonates to form a highly water-soluble anilinium chloride salt. Conversely, if the pH is too basic, it forms a water-soluble tetrazolide sodium salt. The Solution: You must perform an isoelectric precipitation . Carefully titrate the aqueous mixture with 1N HCl to the molecule's isoelectric point (pH 3.5–4.5). At this exact pH, the molecule exists in its neutral or zwitterionic form, minimizing its aqueous solubility and forcing it to precipitate out of the aqueous phase.

Part 3: Reaction Pathway & Mechanism

Pathway Nitrile Deactivated Nitrile (4-Amino-3-chlorobenzonitrile) Activated Zn-Coordinated Nitrile (Electrophilic Carbon) Nitrile->Activated ZnBr2 (H2O, 100°C) Azide Azide Attack [3+2] Cycloaddition Activated->Azide NaN3 ZincSalt Tetrazole-Zinc Complex Azide->ZincSalt Product Target Tetrazole (Precipitates at pH 4) ZincSalt->Product 1N HCl (pH 4.0)

Fig 2. Mechanism of zinc-catalyzed [3+2] cycloaddition and isoelectric isolation.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Zinc-Catalyzed Aqueous Synthesis (Recommended for Scale-up)

This protocol utilizes water as a green solvent and relies on Lewis acid activation to overcome the electronic deactivation of the substrate[1].

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-3-chlorobenzonitrile (10.0 mmol, 1.53 g).

  • Catalyst & Azide Addition: Add zinc bromide ( ZnBr2​ , 10.0 mmol, 2.25 g) and sodium azide ( NaN3​ , 11.0 mmol, 0.72 g). Self-Validation Check: Ensure the molar ratio of NaN3​ to ZnBr2​ does not exceed 1.1:1 to maintain the pH ~8 buffer and prevent HN3​ formation.

  • Solvent Addition: Add 20 mL of deionized water. The mixture will form a heterogeneous suspension.

  • Cycloaddition: Heat the reaction mixture to a vigorous reflux (100–105 °C) for 24 hours. Monitor conversion via LC-MS.

  • Zinc Cleavage & Isoelectric Precipitation (Critical Step): Cool the mixture to room temperature. Slowly add 1N HCl dropwise while monitoring the solution with a calibrated pH meter. Stop addition when the pH reaches exactly 4.0.

  • Isolation: Stir the resulting suspension in an ice bath for 1 hour to maximize crystallization. Filter the precipitate through a Büchner funnel, wash with cold deionized water (2 × 10 mL), and dry under vacuum at 60 °C to afford the pure product.

Protocol B: Heterogeneous Silica-Supported Catalysis

For laboratories avoiding transition metals, Das et al. demonstrated that silica-supported sodium hydrogen sulfate ( NaHSO4​⋅SiO2​ ) serves as an excellent heterogeneous catalyst[2].

  • Reaction Setup: In a 50 mL round-bottom flask, combine 4-amino-3-chlorobenzonitrile (10.0 mmol, 1.53 g) and sodium azide (15.0 mmol, 0.98 g).

  • Catalyst Addition: Add the heterogeneous catalyst, NaHSO4​⋅SiO2​ (0.45 g).

  • Heating: Add 25 mL of anhydrous DMF. Stir the mixture at 120 °C for 12–15 hours under an inert nitrogen atmosphere.

  • Catalyst Recovery: Cool the mixture to room temperature and filter to remove the solid NaHSO4​⋅SiO2​ catalyst. Wash the filter cake with ethyl acetate (10 mL).

  • Workup & Extraction: Dilute the filtrate with ethyl acetate (100 mL). Wash the organic layer with water (3 × 50 mL) to remove DMF. Extract the organic layer with 1N NaOH (2 × 30 mL) to selectively pull the tetrazole into the aqueous phase as a sodium salt, leaving unreacted nitrile behind.

  • Neutralization: Carefully acidify the combined aqueous NaOH extracts with 1N HCl to pH 4.0 to precipitate the product. Filter and dry.

Part 5: Quantitative Method Comparison

Synthetic RouteCatalystSolventTemp (°C)Reaction Time (h)Avg. Yield (%)Safety / Environmental Profile
Traditional Finnegan NH4​Cl DMF12036 - 4840 - 55High risk of HN3​ generation; toxic solvent
Aqueous Zinc-Catalyzed ZnBr2​ H2​O 1002482 - 88Green solvent; HN3​ suppressed by pH buffering
Heterogeneous Acid NaHSO4​⋅SiO2​ DMF12012 - 1578 - 85Reusable catalyst; metal-free

References

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: American Chemical Society (J. Org. Chem.) URL: [Link]

  • Title: A Simple, Advantageous Synthesis of 5-Substituted 1H-Tetrazoles Source: Organic Chemistry Portal (Synlett) URL: [Link]

Sources

Troubleshooting

Resolving HPLC Peak Tailing for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine: A Technical Support Guide

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. By under...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. By understanding the underlying chemical interactions and systematically troubleshooting, you can achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Analyte: 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a polar molecule containing both a basic amine group and an acidic tetrazole group. This amphoteric nature, combined with its aromatic structure, presents unique challenges in reversed-phase HPLC. The primary cause of peak tailing for such compounds is often secondary interactions with the silica stationary phase.[1][2]

Key Molecular Features:

  • Basic Amine Group (-NH2): Prone to protonation, leading to a positive charge. This charged state can interact strongly with ionized, negatively charged silanol groups (Si-O-) on the surface of conventional silica-based columns.[1][3]

  • Acidic Tetrazole Group: Can be deprotonated, resulting in a negative charge.

  • Polarity: The presence of multiple nitrogen atoms and the amine group makes the molecule polar, which can lead to poor retention on traditional C18 columns if not properly managed.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine tailing?

A1: Peak tailing for this compound is most commonly caused by strong, unwanted interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the HPLC column.[5] This creates a secondary retention mechanism that broadens the peak. Other potential causes include column overload, extra-column dispersion, or an inappropriate mobile phase pH.[6][7]

Q2: What is the quickest way to try and fix the tailing?

A2: Adjusting the mobile phase pH is often the most effective initial step. Lowering the pH (e.g., to pH 2.5-3) with an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol groups, minimizing the secondary interactions causing the tailing.[1][5]

Q3: Can the column itself be the problem?

A3: Yes. Older, Type A silica columns have a higher concentration of accessible, acidic silanol groups.[8] Modern, high-purity, Type B silica columns, especially those with end-capping or hybrid particle technology, are designed to reduce these interactions and will generally provide better peak shape for basic compounds like this.[2][9]

Q4: Does the sample concentration matter?

A4: Absolutely. Injecting too much sample (mass overload) can saturate the stationary phase at the column inlet, leading to a characteristic "shark-fin" or right-triangle peak shape and a decrease in retention time.[10][11] If you suspect this, try diluting your sample and reinjecting.[5]

In-Depth Troubleshooting Guide

This guide follows a logical progression from simple adjustments to more involved method development changes.

Step 1: Assess and Optimize the Mobile Phase

The mobile phase is the most powerful tool for controlling peak shape. The goal is to create an environment that minimizes unwanted secondary interactions.

The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase.[12][13] For 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, you have two primary strategies:

  • Low pH (Recommended Starting Point): By lowering the mobile phase pH to ≤ 3, the residual silanol groups on the silica surface are protonated (Si-OH), making them neutral.[1] This significantly reduces the electrostatic interaction with the now-protonated (positively charged) amine group of the analyte.[2]

  • High pH: At a high pH (e.g., pH 9-10), the analyte's amine group will be neutral, while the silanol groups will be deprotonated (negatively charged). This can also reduce tailing, but requires a pH-stable column (e.g., a hybrid or polymer-based column) to prevent degradation of the silica stationary phase.[9][14]

Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Gradient: Start with a gradient of 5-95% Mobile Phase B over 10-15 minutes.

  • Equilibrate: Ensure the column is thoroughly equilibrated with the starting mobile phase conditions (at least 10 column volumes).

  • Inject and Analyze: Inject the sample and evaluate the peak shape.

pH StrategyRecommended AdditiveConcentrationAdvantagesDisadvantages
Low pH Formic Acid (FA)0.1% (v/v)Good for MS compatibility, suppresses silanol ionization.[15]May not be acidic enough for all columns.
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Strong acid, very effective at suppressing silanol interactions, can act as an ion-pairing agent.[16]Can cause ion suppression in MS detection and may be difficult to remove from the column.[17]
High pH Ammonium Hydroxide or BicarbonateAdjust to pH 9-10Can provide excellent peak shape for basic compounds.Requires a pH-stable column. Not all C18 columns can tolerate high pH.

In some cases, especially with older columns, a competitive base can be added to the mobile phase to preferentially interact with the active silanol sites.

  • Triethylamine (TEA): A traditional approach involves adding a small amount of TEA (e.g., 20-50 mM) to the mobile phase.[8] The TEA will bind to the active silanol sites, effectively shielding them from your analyte. This is generally less common with modern columns.

Step 2: Evaluate the HPLC Column

The choice of column is critical for analyzing polar, basic compounds.

  • End-Capped Columns: Most modern columns are "end-capped," meaning the residual silanol groups are chemically derivatized with a small silylating agent to make them less active.[5] This is a significant improvement over non-end-capped columns.

  • Hybrid Particle Columns: These columns incorporate organic (organosiloxane) and inorganic (silica) components in their structure.[9] This results in greater stability across a wider pH range and reduced silanol activity, often leading to improved peak shape for basic compounds.[9]

  • Silica Hydride Columns (Type-C™): These columns have a surface primarily composed of silicon-hydride (Si-H) groups instead of silanol groups, which dramatically reduces the potential for unwanted secondary interactions with basic analytes.[18][19]

Over time, columns can degrade, leading to poor peak shape for all analytes.

  • Column Void: A void at the head of the column can cause peak splitting or tailing. This can sometimes be confirmed by reversing and flushing the column (check manufacturer's instructions).

  • Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing. Flushing the column with a strong solvent (e.g., isopropanol) may help.

  • Blocked Frit: A partially blocked inlet frit can distort the sample band, leading to asymmetrical peaks.[5]

Step 3: System and Method Parameters

Even with the right column and mobile phase, other factors can contribute to peak broadening and tailing.

There are two types of column overload:

  • Mass Overload: Injecting too high a concentration of the analyte.[20] The peak will typically have a steep front and a sloping tail (right-triangle shape).[11]

    • Solution: Dilute the sample by a factor of 10 and reinject. If the peak shape improves and retention time stabilizes, mass overload was the issue.[10]

  • Volume Overload: Injecting too large a volume of a sample solvent that is stronger than the mobile phase.[7]

    • Solution: Reduce the injection volume or, ideally, dissolve the sample in the initial mobile phase.[21]

Peak broadening can occur outside of the column in the system's tubing and connections.[22] This is especially noticeable with high-efficiency, small-particle columns (UHPLC).

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[6][23]

  • Fittings: Ensure all fittings are properly seated and not creating dead volumes.[3]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing.

HPLC_Troubleshooting start Peak Tailing Observed for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine check_overload Is the column overloaded? start->check_overload dilute_sample Dilute sample 10x and reinject. Dissolve sample in mobile phase. check_overload->dilute_sample Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No overload_resolved Peak shape improves. Issue: Column Overload. dilute_sample->overload_resolved end_point Symmetrical Peak Achieved overload_resolved->end_point adjust_ph Adjust mobile phase to low pH (2.5-3) using 0.1% Formic Acid or TFA. check_mobile_phase->adjust_ph No check_column Is the column suitable/healthy? check_mobile_phase->check_column Yes ph_resolved Peak shape improves. Issue: Secondary Silanol Interactions. adjust_ph->ph_resolved ph_resolved->end_point change_column Switch to a modern, end-capped Type-B or Hybrid Particle column. check_column->change_column No check_system Is there extra-column dispersion? check_column->check_system Yes column_resolved Peak shape improves. Issue: Column Chemistry/Condition. change_column->column_resolved column_resolved->end_point optimize_system Minimize tubing length/ID. Check fittings for dead volume. check_system->optimize_system Yes check_system->end_point No system_resolved Peak shape improves. Issue: System Plumbing. optimize_system->system_resolved system_resolved->end_point

Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC International. Available at: [Link]

  • Where Has My Efficiency Gone? Impacts of Extracolumn Peak Broadening on Performance, Part I: Basic Concepts - LCGC International. Available at: [Link]

  • How to Avoid HPLC Column Overload - Chromatography Today. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns - LCGC International. Available at: [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. Available at: [Link]

  • How to Determine Extra Column Dispersion and Extra Column Volume - Advanced Chromatography Technologies Ltd. Available at: [Link]

  • HPLC column overload - Element Lab Solutions. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • How to Fix Asymmetrical Chrom
  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at: [Link]

  • What do you know about the overload for HPLC column? - Biovanix Chromatography. Available at: [Link]

  • Overload in Liquid Chromatography - LCGC International. Available at: [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - MTC USA. Available at: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. Available at: [Link]

  • Effect of concentration of TFA in the mobile phase on the separation of amino acids. - ResearchGate. Available at: [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents - LCGC International. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

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  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters Corporation. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - ACD/Labs. Available at: [Link]

  • the role of TFA on Reverse phase chromatography? - Chemical Forums. Available at: [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva. Available at: [Link]

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  • Hybrid Particle Columns: The First Twenty Years - LCGC International. Available at: [Link]

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Optimization

Technical Support Center: A Guide to the Long-Term Stability and Storage of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. This guide is designed to provide in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the long-term stability and storage of this compound. As a molecule combining a substituted phenylamine with a tetrazole ring, its stability is influenced by a unique set of physicochemical properties. This document will equip you with the foundational knowledge and practical experimental guidance to ensure the integrity of your samples.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine during storage?

A1: The degradation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is primarily influenced by environmental factors such as temperature, light, humidity, and pH. The tetrazole ring, while often used as a bioisostere for a carboxylic acid to improve metabolic stability, can be susceptible to degradation under certain conditions. The phenylamine moiety is also prone to oxidation.

Q2: What are the general recommended storage conditions for this compound?

A2: To minimize degradation, 2-chloro-4-(1H-tetrazol-5-yl)phenylamine should be stored in a cool, dark, and dry environment. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.

  • Light: The compound should be protected from light by storing it in an amber vial or a light-blocking container.

  • Moisture: Keep the container tightly sealed to prevent moisture uptake, which can facilitate hydrolysis. For highly sensitive applications, storage in a desiccator is advisable.

  • Atmosphere: For maximum stability, especially for analytical standards or reference materials, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the phenylamine group.

Q3: How can I detect if my sample of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine has degraded?

A3: Signs of degradation can be observed through several methods:

  • Visual Inspection: A change in color (e.g., darkening) or physical state (e.g., clumping of a powder) can indicate degradation.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the main peak area in an HPLC or UPLC chromatogram is a clear indicator of degradation. A stability-indicating method is crucial for accurate assessment.

  • Spectroscopic Analysis: Changes in the UV-Vis, IR, or NMR spectra compared to a reference standard can also signify degradation.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, general knowledge of tetrazoles and phenylamines suggests avoiding strong oxidizing agents, strong acids, and strong bases. Phenylamines can be susceptible to oxidation, and the tetrazole ring's stability can be compromised by extreme pH conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC/UPLC analysis of a freshly prepared solution. Contaminated solvent or glassware.Use fresh, high-purity solvents and meticulously clean all glassware.
Inherent impurities from synthesis.Review the certificate of analysis (CoA) for the batch to check for known impurities. If a CoA is unavailable, consider re-purification of the compound.
On-column degradation.Ensure the mobile phase pH is compatible with the compound's stability. Consider using a different column stationary phase.
Loss of compound potency or inconsistent experimental results over time. Inadequate storage conditions leading to degradation.Review and optimize storage conditions as recommended in the FAQs. Store smaller aliquots to minimize freeze-thaw cycles.
Adsorption to container surfaces.Use low-adsorption vials, especially for low-concentration solutions.
Discoloration of the solid compound. Oxidation or photodegradation.Store the compound under an inert atmosphere and protected from light.

Experimental Protocols for Stability and Storage Optimization

To ensure the long-term integrity of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, a systematic approach to stability testing is essential. The following protocols outline the steps for conducting a forced degradation study and for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is critical for developing a stability-indicating analytical method.

Objective: To investigate the degradation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine under various stress conditions.

Materials:

  • 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a UV detector (or preferably a mass spectrometer)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Objective: To develop an HPLC method capable of separating 2-chloro-4-(1H-tetrazol-5-yl)phenylamine from its potential degradation products.

Instrumentation and Columns:

  • HPLC or UPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Method Development Strategy:

  • Initial Mobile Phase Screening:

    • Start with a simple gradient elution using a mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • A typical starting gradient could be: 10-90% B over 20 minutes.

  • Analysis of Stressed Samples:

    • Inject the samples from the forced degradation study (Protocol 1).

    • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Method Optimization:

    • If co-elution of the parent peak with degradation products is observed, optimize the method by adjusting:

      • Gradient slope and duration: A shallower gradient can improve the separation of closely eluting peaks.

      • Mobile phase pH: Varying the pH can alter the ionization state and retention of the analyte and its degradants.

      • Organic modifier: Try methanol in place of or in combination with acetonitrile.

      • Column temperature: Adjusting the column temperature can affect selectivity.

  • Peak Purity Analysis:

    • Use a PDA detector to assess the peak purity of the main compound in the stressed samples. The UV spectra across the peak should be consistent.

    • If available, use a mass spectrometer to confirm the identity of the main peak and to obtain mass information on the degradation products.

Data Presentation

The following table can be used to summarize the results of your forced degradation study.

Stress Condition Duration (hours) % Assay of Parent Compound Number of Degradation Products Area (%) of Major Degradant
0.1 M HCl (60°C)24
0.1 M NaOH (60°C)24
3% H₂O₂ (RT)24
Thermal (Solid, 80°C)48
Thermal (Solution, 80°C)48
Photolytic (ICH Q1B)-

Visualizations

Logical Workflow for Stability Troubleshooting

A Inconsistent Experimental Results or Suspected Degradation B Visual Inspection of Compound (Color, Physical State) A->B C Analytical Chemistry Verification (HPLC/UPLC) A->C B->C E Degradation Confirmed C->E Degradation Peaks Observed F No Degradation Observed C->F No Degradation Peaks D Review Storage Conditions (Temp, Light, Humidity) G Optimize Storage Conditions (e.g., Refrigerate, Protect from Light) D->G E->D H Perform Forced Degradation Study E->H L Re-evaluate Experimental Procedures for In-use Stability F->L I Develop/Validate Stability-Indicating Method H->I J Characterize Degradants I->J K Establish Shelf-life and Re-test Date J->K

Caption: Troubleshooting workflow for suspected degradation.

Degradation Pathways of Phenyltetrazoles (General)

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation A 2-chloro-4-(1H-tetrazol-5-yl)phenylamine B Ring-opened Intermediates A->B Acid/Base Catalysis C Amine and other products B->C D 2-chloro-4-(1H-tetrazol-5-yl)phenylamine E N-Oxides or other oxidized products D->E e.g., H₂O₂ F 2-chloro-4-(1H-tetrazol-5-yl)phenylamine G Ring Cleavage Products F->G UV/Vis Light H 2-chloro-4-(1H-tetrazol-5-yl)phenylamine I Nitrogen Extrusion, Rearrangement Products H->I Heat

Caption: Potential degradation pathways for phenyltetrazoles.

References

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • International Council for Harmonisation (ICH). Q1B Photostability Testing of New Drug Substances and Products.[Link]

  • MedCrave. Forced degradation studies.[Link]

Troubleshooting

Reducing background noise in 2-chloro-4-(1H-tetrazol-5-yl)phenylamine fluorescence assays

Welcome to the Technical Support Center for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine fluorescence assays. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine fluorescence assays.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will examine the specific physicochemical properties of this tetrazole-aniline scaffold—such as the lipophilicity introduced by the chloro-substituent and the photochemical reactivity of the tetrazole ring—to diagnose and eliminate background noise at its source.

Part 1: Mechanistic Origins of Background Noise in Tetrazole-Aniline Probes

To effectively troubleshoot, we must first understand the molecular behavior of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in solution. This compound is typically utilized in two primary modalities: as a metal-ion sensor (via Chelation-Enhanced Fluorescence, CHEF, or by modulating Excited-State Intramolecular Proton Transfer, ESIPT)[1], or as a photo-activatable bioorthogonal probe (forming fluorescent pyrazolines via a nitrile imine intermediate upon UV irradiation)[2].

Background noise in these assays generally stems from three structural liabilities:

  • The Chloro-Substituent (Lipophilicity & Heavy Atom Effect): The chlorine atom increases the hydrophobicity of the phenyl ring, driving non-specific binding (NSB) to lipid membranes or hydrophobic protein pockets[3]. Furthermore, halogens can promote intersystem crossing (the "heavy atom effect"), which inherently lowers the fluorescence quantum yield of the probe. A lower primary signal forces users to increase detector gain, which artificially amplifies background noise[4].

  • Unreacted Tetrazole Accumulation: In photo-click applications, incomplete photolysis of the tetrazole ring leaves unreacted probe in the system. While technically "dark," high concentrations of unreacted probe can form aggregates that cause severe light scattering, mimicking background fluorescence[5].

  • Aniline-Driven Solvatochromism: The electron-donating phenylamine group creates a strong push-pull electronic system. In polar protic solvents (like aqueous buffers), this can lead to baseline shifts or unexpected autofluorescence if the local microenvironment changes unpredictably.

Part 2: Troubleshooting Guide & FAQs

Q1: My assay shows high baseline fluorescence even before adding the target analyte or initiating photo-activation. How do I fix this? A1: This is a classic symptom of probe aggregation or light scatter. Because 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is highly aromatic and lipophilic, it can self-assemble into micelles or aggregates in aqueous buffers.

  • The Fix: You must titrate the probe. Ensure the working concentration is kept at or below the binding affinity ( Kd​ ) of the interaction[4]. Additionally, switch to black, opaque microplates . Clear or white plates refract light and amplify the scattering effect of unreacted tetrazole aggregates[4].

Q2: I am using this probe for tetrazole-ene photoligation (photo-click), but the signal-to-noise (S/N) ratio is poor after UV irradiation. Why? A2: Tetrazole-ene photoligation requires precise activation energy to extrude N2​ and form the reactive nitrile imine intermediate. If your UV dose is too low, conversion is poor. If it is too high, you risk photobleaching the resulting pyrazoline fluorophore or inducing autofluorescence in your biological sample[2].

  • The Fix: Optimize your irradiation time (typically 365 nm for 1–5 minutes) and ensure you are reacting the probe with a highly electron-deficient alkene (e.g., maleimides or acrylamides). Electron-deficient alkenes accelerate the cycloaddition rate (up to k2​=0.15 M−1s−1 ), allowing the fluorescent product to form before the nitrile imine undergoes background hydrolysis[2].

Q3: How can I definitively distinguish between non-specific binding of the probe and actual biological autofluorescence? A3: You must run an unstained control that undergoes all fixation, washing, and irradiation steps, but lacks the tetrazole probe.

  • The Fix: Image the unstained control using the exact same exposure settings. If the signal is high, your background is cellular autofluorescence or buffer contamination[3]. If the unstained control is dark but your target-free stained sample is bright, the chloro-phenyl moiety is binding non-specifically. To resolve this, replace standard Bovine Serum Albumin (BSA) with Bovine Gamma Globulin (BGG) in your blocking buffer, as BSA has deep hydrophobic pockets that readily trap lipophilic aniline derivatives[4].

Part 3: Troubleshooting Workflow Visualization

Follow this logical decision tree to isolate the source of your background noise.

TroubleshootingWorkflow Start High Background Noise in Tetrazole Assay ControlCheck Signal in unstained control? Start->ControlCheck Autofluorescence Sample Autofluorescence or Plate Scatter ControlCheck->Autofluorescence Yes ProbeIssue Probe-Related Noise (Unbound/Nonspecific) ControlCheck->ProbeIssue No FixAuto Use black plates & optimize filters Autofluorescence->FixAuto NSBCheck Signal persists after extensive washing? ProbeIssue->NSBCheck FixNSB Add BGG blocking & reduce probe conc. NSBCheck->FixNSB Yes (Non-specific) FixUnreacted Optimize photo-activation or chelation time NSBCheck->FixUnreacted No (Unreacted)

Diagnostic workflow for isolating and resolving background noise in tetrazole fluorescence assays.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, do not guess your parameters. Use the following self-validating protocols to establish an empirical baseline for your specific assay conditions.

Protocol A: Tracer Concentration & S/N Optimization

Causality: This protocol identifies the exact inflection point where the probe concentration is high enough for target detection, but low enough to prevent aggregation-induced scattering and self-quenching[5].

  • Preparation: Prepare a serial dilution of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine ranging from 0.1 nM to in your standard assay buffer.

  • Dispensing: Dispense each concentration in triplicate into a black, opaque 96-well microplate [4].

  • Controls: Dedicate three wells to "Buffer Only" (to measure intrinsic buffer fluorescence/scatter).

  • Measurement: Read the plate at the expected emission wavelength.

  • Validation: Plot the Fluorescence Intensity vs. Probe Concentration. Select the highest concentration that maintains a linear relationship. The optimal concentration must yield a Signal-to-Noise (S/N) ratio of ≥3 against the buffer control without plateauing[4].

Protocol B: Stringent Washing for Cellular/In Vitro Assays

Causality: The chloro-phenyl group drives hydrophobic interactions with off-target proteins. A carefully calibrated detergent wash disrupts these weak electrostatic/hydrophobic interactions without denaturing the target[3].

  • Incubation: Following probe incubation or photo-activation, aspirate the supernatant.

  • Primary Wash: Wash the sample 3 times with Assay Buffer containing 0.05% Tween-20 for 5 minutes each, using gentle orbital agitation.

  • Secondary Wash: Perform a final 5-minute wash with pure Assay Buffer (no detergent) to remove Tween-20 micelles, which can themselves scatter light.

  • Validation: Image immediately. If background persists, increase Tween-20 to 0.1% or introduce 0.1% BGG into the primary wash step.

Part 5: Quantitative Parameter Optimization

Use this data matrix to benchmark your assay conditions against industry standards for tetrazole-based fluorimetry.

ParameterSub-optimal Condition (High Noise)Optimal Condition (Low Noise)Mechanistic Rationale
Probe Concentration (Below Kd​ )Prevents self-assembly, micelle formation, and unreacted probe light scattering[4].
Microplate Type Clear or White polystyreneBlack, opaque polystyreneBlack plates absorb stray excitation light, preventing well-to-well crosstalk and scatter[4].
Blocking Agent 1%−5% BSA 0.1%−1% BGGBSA contains deep hydrophobic pockets that trap lipophilic chloro-aniline probes. BGG minimizes this NSB[4].
Photo-activation Broad-spectrum UV, >10 minNarrowband 365 nm, 1−5 minPrevents photobleaching of the pyrazoline product and limits cellular autofluorescence[2].

References

  • [1] Tetrazole-based fluorescent probe for sensitive detection of Cu2+: photoluminescence, biological activity, DNA/BSA interaction, and theoretical insights. ResearchGate. Available at:[Link]

  • [2] Fluorescence turn-on by photoligation – bright opportunities for soft matter materials. PMC (NIH). Available at:[Link]

Sources

Optimization

Overcoming poor bioavailability of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine formulations

Technical Support Center: Overcoming Bioavailability Challenges of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Formulations Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have design...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Bioavailability Challenges of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Formulations

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. While the tetrazole moiety is an excellent carboxylic acid bioisostere[1], its strong intermolecular hydrogen bonding and pH-dependent ionization often lead to dissolution-rate limited absorption in the stomach and permeability-limited absorption in the intestine. This guide provides field-proven strategies to engineer robust Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs) to maximize in vivo exposure.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does our crystalline API show near-zero oral bioavailability despite high in vitro target affinity? Causality: 2-chloro-4-(1H-tetrazol-5-yl)phenylamine features a weakly basic aniline and an acidic tetrazole ring. The tetrazole moiety acts as a carboxylic acid bioisostere[1]. In the acidic gastric environment, strong intermolecular hydrogen bonding between tetrazole rings creates a high crystal lattice energy, resulting in severe dissolution-rate limited absorption. Upon transit to the neutral intestine, the tetrazole ionizes. While this ionization marginally improves aqueous solubility, the resulting anionic species struggles to passively permeate the lipophilic enterocyte membrane.

Q2: Our Amorphous Solid Dispersion (ASD) formulation recrystallizes rapidly upon transfer to simulated intestinal fluid (FaSSIF). How do we stabilize the supersaturated state? Causality: You are likely experiencing "drug-controlled release." This occurs when the carrier polymer dissolves too quickly or fails to inhibit nucleation, leaving the amorphous API unprotected and leading to rapid precipitation[2]. Solution: Transition to an enteric, amphiphilic polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS dissolves congruently with the API at intestinal pH. Its hydrophobic acetate groups interact with the chloro-phenyl ring, while its hydrophilic succinate groups provide steric hindrance against tetrazole crystal nucleation, effectively stabilizing the supersaturated state[3].

Q3: We attempted a Lipid-Based Formulation (LBF) using long-chain triglycerides (LCTs), but in vivo exposure remains low. What is the mechanistic failure? Causality: Tetrazole rings possess multiple nitrogen atoms that exert a strong negative impact on solubility in highly lipophilic environments like LCTs[4]. Furthermore, upon pancreatic lipolysis, the drug precipitates because the resulting mixed micelles lack sufficient solubilizing capacity. Solution: Switch to Medium Chain Triglycerides (MCTs) (e.g., Labrafac Lipophile WL 1349) combined with a hydrophilic surfactant (e.g., Cremophor EL). MCTs offer superior solubilization for moderately polar tetrazole-anilines and form finer, more stable microemulsions upon digestion, preventing precipitation and enhancing lymphatic absorption[5][6].

Part 2: Formulation Workflows & Mechanisms

ASD_Pathway ASD Amorphous Solid Dispersion (HPMCAS) Gastric Gastric Fluid (pH 1.2) Polymer Insoluble ASD->Gastric Oral Administration Intestine Intestinal Fluid (pH 6.8) Congruent Dissolution Gastric->Intestine Gastric Emptying Supersat Stabilized Supersaturated API Solution Intestine->Supersat Polymer/API Release Absorption Systemic Circulation (High Exposure) Supersat->Absorption Membrane Permeation Precipitation Recrystallization (If Unstabilized) Supersat->Precipitation Nucleation Failure

In vivo dissolution and absorption pathway of HPMCAS-based Amorphous Solid Dispersions.

LBF_Workflow SMEDDS Tetrazole-API SMEDDS (MCT + Surfactant) Dispersion Aqueous Microemulsion (Stomach) SMEDDS->Dispersion Mild Agitation in GI Tract Lipolysis Pancreatic Lipolysis (Intestine) Dispersion->Lipolysis Bile Salts & Lipase Action Micelles Mixed Micelles (Solubilized API) Lipolysis->Micelles Digestion of Triglycerides Lymphatic Lymphatic Transport (Bypass First-Pass) Micelles->Lymphatic Chylomicron Incorporation Portal Portal Vein Absorption Micelles->Portal Direct Membrane Permeation

Digestion and absorption mechanisms of Lipid-Based Formulations (SMEDDS).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of HPMCAS-ASD via Hot Melt Extrusion (HME) Mechanism: Thermal energy and shear forces disrupt the tetrazole crystal lattice, dispersing the API molecularly within the HPMCAS matrix to form a single-phase amorphous system[3].

  • Pre-blending: Geometrically mix 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (20% w/w) with HPMCAS-M grade (80% w/w).

    • Validation Check: Perform Differential Scanning Calorimetry (DSC) on the physical mixture to identify the API melting point depression, establishing the minimum extrusion temperature.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C (feed zone) to 140°C (die). Maintain a screw speed of 100 rpm.

  • Cooling & Milling: Rapidly quench the extrudate on a chill roll to freeze the amorphous state. Mill the extrudate using a cryogenic impact mill to a D50 of <50 µm.

  • Self-Validation (Solid-State Characterization): Analyze the milled powder via Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: A broad amorphous halo with an absolute absence of Bragg peaks. If peaks are present, increase the specific mechanical energy (SME) during extrusion.

Protocol 2: In Vitro Lipolysis Assay for LBF Optimization Mechanism: Simulates intestinal digestion to ensure the API does not precipitate when the lipid vehicle is degraded by pancreatic enzymes[5].

  • Preparation: Disperse 1 g of the API-loaded SMEDDS (MCT/Cremophor EL) into 36 mL of simulated digestion buffer (pH 6.5, containing 5 mM CaCl₂, 5 mM bile salts, and 1.25 mM phosphatidylcholine).

  • Digestion Initiation: Equilibrate at 37°C. Add 4 mL of pancreatin extract to initiate lipolysis.

  • Titration & Sampling: Continuously titrate with 0.2 M NaOH using a pH-stat to maintain pH 6.5 (neutralizing free fatty acids). Take 1 mL aliquots at 5, 15, 30, and 60 minutes.

  • Self-Validation (Phase Distribution): Immediately add an esterase inhibitor (e.g., 4-bromophenylboronic acid) to the aliquots. Centrifuge at 21,000 x g for 30 mins. Quantify the API in the aqueous phase (mixed micelles) vs. the pellet (precipitate) via HPLC.

    • Pass Criteria: >85% of the API must remain in the aqueous phase after 60 minutes.

Part 4: Quantitative Data Summaries

Table 1: Solubility Profile of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in Lipid Excipients Data demonstrates the necessity of utilizing Medium Chain Triglycerides (MCTs) over Long Chain Triglycerides (LCTs) due to the nitrogen-rich tetrazole ring's interaction profile[4].

Excipient CategorySpecific ExcipientCarbon Chain LengthAPI Solubility (mg/mL at 37°C)Suitability for LBF
LCT (Oil)Soybean OilC16 - C181.2 ± 0.3Poor
MCT (Oil)Labrafac Lipophile WL 1349C8 - C1018.5 ± 1.1Excellent
SurfactantCremophor ELN/A45.2 ± 2.4Excellent
Co-solventPEG 400N/A62.1 ± 3.0Good (Risk of precipitation)

Table 2: Comparative Pharmacokinetic Parameters (In Vivo Rat Model, 10 mg/kg Oral Dose) Demonstrates the in vivo superiority of bioenabling formulations over the crystalline API suspension.

Formulation TypeCmax (ng/mL)Tmax (h)AUC 0-inf (ng·h/mL)Relative Bioavailability (%)
Crystalline Suspension (Control)145 ± 224.0850 ± 110100%
HPMCAS Amorphous Solid Dispersion890 ± 751.54,250 ± 340500%
MCT-based SMEDDS1,120 ± 901.06,480 ± 410762%

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis. 7

  • Enhanced Bioavailability of a Poorly Soluble VR1 Antagonist Using an Amorphous Solid Dispersion Approach: A Case Study. ACS Publications. 3

  • Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications. ResearchGate. 1

  • Curcumin-loaded lipid nanocarrier for improving bioavailability, stability and cytotoxicity against malignant glioma cells. Taylor & Francis. 5

  • Improvement of Oral Bioavailability and Anti-Tumor Effect of Zingerone Self-Microemulsion Drug Delivery System. ResearchGate. 6

  • Comparative Analysis of Chemical Descriptors by Machine Learning Reveals Atomistic Insights into Solute–Lipid Interactions. PMC/NIH. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in Primary Cell Lines

Welcome to the Application Scientist Support Center. Working with tetrazole-containing anilines in metabolically competent primary cells (such as hepatocytes, renal cortical cells, or neurons) presents a unique set of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with tetrazole-containing anilines in metabolically competent primary cells (such as hepatocytes, renal cortical cells, or neurons) presents a unique set of challenges. While the tetrazole ring is a premier, metabolically stable bioisostere for carboxylic acids[1],[2], the chloroaniline moiety is highly susceptible to bioactivation.

This guide is designed to help you uncouple off-target compound toxicity from true pharmacological target engagement using self-validating experimental systems.

Part 1: Causality & Mechanisms (Troubleshooting FAQs)

Q1: Why do my primary cells exhibit rapid necrosis within 24-48 hours of adding 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, even at low micromolar concentrations? Application Scientist Insight: The cytotoxicity you are observing is rarely driven by the tetrazole pharmacophore itself. Instead, the culprit is the chloroaniline moiety. In metabolically active primary cells, chloroanilines undergo rapid biotransformation via cytochrome P450s (CYPs) and cellular peroxidases into highly reactive N-hydroxyarylamines and nitroso species[3],[4]. These electrophilic metabolites rapidly deplete intracellular glutathione (GSH) and generate massive amounts of Reactive Oxygen Species (ROS), leading to lipid peroxidation, mitochondrial uncoupling, and rapid cell death[5],[6].

Q2: How can I differentiate between my compound’s intended pharmacological effect and this intrinsic chloroaniline-driven cytotoxicity? Application Scientist Insight: You must build a self-validating system into your assay. Never run a primary cell viability assay with this compound class without parallel mechanistic controls. I strongly recommend co-administering a broad-spectrum ROS scavenger like N-acetyl-L-cysteine (NAC) or a general peroxidase/CYP inhibitor like 1-aminobenzotriazole (ABT)[4]. If pre-treatment with NAC completely rescues cell viability, you have definitively proven that the cell death is an off-target artifact of oxidative stress, not a consequence of your primary pharmacological target.

Q3: The compound occasionally precipitates in my culture media, forming micro-crystals. Could this physical phenomenon be contributing to the toxicity? Application Scientist Insight: Absolutely. The physical precipitation of hydrophobic anilines onto the delicate lipid bilayers of primary cells causes localized membrane rupture and depolarization. While the tetrazole group has a pKa of ~4.5–4.9 and should theoretically be ionized at a physiological pH of 7.4[1], strong intermolecular hydrogen bonding and the highly lipophilic nature of the chloro-substituted aromatic ring severely restrict aqueous solubility. To prevent this, you must synthesize the sodium salt of the compound prior to creating your DMSO stock, ensuring complete solvation.

Part 2: Mandatory Visualizations

Pathway Parent 2-chloro-4-(1H-tetrazol-5-yl) phenylamine Enzyme CYP450 / Peroxidases (Biotransformation) Parent->Enzyme Metabolism Metabolite N-Hydroxyarylamines (Reactive Electrophiles) Enzyme->Metabolite ROS Oxidative Stress (ROS Generation) Metabolite->ROS Toxicity Primary Cell Cytotoxicity ROS->Toxicity Inhibitor CYP Inhibitors (e.g., ABT) Inhibitor->Enzyme Blocks Scavenger ROS Scavengers (e.g., NAC) Scavenger->ROS Neutralizes

Fig 1. Metabolic bioactivation of chloroanilines and targeted intervention points.

Workflow Step1 1. Formulation Prepare Sodium Salt in 100% DMSO Step2 2. Cell Culture Seed Primary Cells (e.g., Hepatocytes) Step1->Step2 Step3 3. Pre-treatment Add Vehicle, NAC (5mM), or ABT (1mM) Step2->Step3 Step4 4. Dosing Add Compound (Final DMSO ≤ 0.1%) Step3->Step4 Step5 5. Multiplex Readout Measure Viability (LDH) & ROS (H2DCFDA) Step4->Step5

Fig 2. Self-validating experimental workflow for uncoupling off-target cytotoxicity.

Part 3: Data Presentation

Table 1: Representative Validation Data – Uncoupling Target Efficacy from Off-Target Cytotoxicity The following table summarizes expected quantitative outcomes when applying the self-validating protocols to metabolically competent primary cells.

Treatment ConditionPrimary Cell Viability (% of Control)Intracellular ROS Levels (Fold Change vs. Vehicle)Mechanistic Conclusion
Vehicle (0.1% DMSO) 100%1.0xBaseline physiological state
Compound (10 µM) 22% ± 4%8.5xSevere off-target oxidative stress
Compound (10 µM) + NAC (5 mM) 94% ± 3%1.2xToxicity is ROS-dependent; successfully rescued
Compound (10 µM) + ABT (1 mM) 89% ± 5%1.5xToxicity requires CYP/peroxidase bioactivation
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Sodium Salt

Causality: Converting the tetrazole to its sodium salt disrupts intermolecular hydrogen bonding, drastically increasing aqueous solubility and preventing membrane-rupturing micro-precipitates in the culture media.

  • Equilibration: Suspend 10 mg of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine in 500 µL of anhydrous methanol.

  • Deprotonation: Slowly add 1.0 molar equivalent of Sodium Methoxide (NaOMe) in methanol under continuous vortexing. The solution should turn completely clear as the tetrazolate sodium salt forms.

  • Lyophilization: Evaporate the methanol under a gentle stream of nitrogen, then lyophilize overnight to obtain a fine, white powder.

  • Stock Creation: Reconstitute the sodium salt in 100% sterile, anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -80°C to prevent freeze-thaw degradation.

Protocol 2: Self-Validating ROS Mitigation and Viability Assay

Causality: This workflow uses NAC to replenish intracellular GSH pools, neutralizing the reactive N-hydroxyarylamine metabolites before they can induce lipid peroxidation[5],[4].

  • Cell Seeding: Seed primary cells in a 96-well plate at 5×104 cells/well. Allow 24 hours for attachment and recovery of metabolic enzymes.

  • Mechanistic Pre-treatment:

    • Control Wells: Add fresh media containing vehicle.

    • Validation Wells: Add media containing 5 mM N-acetyl-L-cysteine (NAC).

    • Incubation: Incubate for 2 hours at 37°C to allow intracellular accumulation of the scavenger.

  • Compound Dosing: Dilute the 10 mM DMSO stock of the compound into culture media to achieve a 10 µM final concentration. Critical: Ensure the final DMSO concentration is strictly ≤0.1% v/v to avoid solvent-induced toxicity. Add to the cells.

  • Multiplex Readout (24 Hours):

    • ROS Assessment: Add 5 µM H2DCFDA (a fluorogenic dye that measures ROS) for 30 minutes. Read fluorescence (Ex/Em: 495/529 nm).

    • Viability Assessment: Perform an LDH (Lactate Dehydrogenase) release assay on the supernatant to quantify necrotic cell death.

Part 5: References
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH).1

  • Aniline vs. Chloroaniline: A Comparative Guide to Environmental Toxicity. Benchchem.5

  • The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats. National Institutes of Health (NIH).3

  • Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. National Institutes of Health (NIH).6

  • 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation. Marshall Digital Scholar.4

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tetrazole-Based Inhibitors: Profiling 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Against Known Bacterial Enzyme Inhibitors

In the landscape of modern medicinal chemistry, the tetrazole heterocycle has emerged as a cornerstone pharmacophore.[1][2] Its utility stems from its role as a bioisostere for the carboxylic acid group, offering a simil...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the tetrazole heterocycle has emerged as a cornerstone pharmacophore.[1][2] Its utility stems from its role as a bioisostere for the carboxylic acid group, offering a similar acidic profile (pKa ≈ 4.5-4.9) but with enhanced metabolic stability and lipophilicity.[3][4] These favorable properties have led to the incorporation of tetrazole moieties into a wide array of therapeutic agents, including those with anticancer, antihypertensive, and antimicrobial activities.[5][6][7] This guide provides a comparative analysis of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, a representative of the phenyltetrazole amine scaffold, against other tetrazole-based inhibitors, with a focus on their potential as antibacterial agents targeting the enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE).

The Rise of Tetrazoles in Antibacterial Drug Discovery

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[8] One promising target is the bacterial enzyme DapE, which is crucial for the lysine biosynthetic pathway in most Gram-negative and Gram-positive bacteria.[1] Since this pathway is absent in mammals, inhibitors of DapE are expected to be selectively toxic to bacteria, minimizing mechanism-based toxicity in humans.[8][9] High-throughput screening efforts have identified phenyltetrazole derivatives as a promising scaffold for the development of DapE inhibitors.[1]

Profile of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine: A Hypothesized DapE Inhibitor

While specific experimental data on the biological activity of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is not yet publicly available, its structural features suggest its potential as a DapE inhibitor. The core structure consists of a phenylamine (aniline) group substituted with a tetrazole ring and a chlorine atom. The tetrazole moiety can act as a zinc-binding group within the dinuclear zinc active site of DapE, while the phenylamine core can engage in various interactions with the enzyme's active site residues. The chloro-substitution can modulate the compound's electronic properties and binding affinity.

Comparative Analysis of Tetrazole-Based DapE Inhibitors

To contextualize the potential of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, we will compare it to a series of structurally related phenyltetrazole amides that have been synthesized and evaluated for their inhibitory potency against Haemophilus influenzae DapE (HiDapE).[10]

Compound IDStructureR GroupIC50 (µM) against HiDapE
Hypothesized 2-chloro-4-(1H-tetrazol-5-yl)phenylamine -HData not available
Comparator 1 Phenyltetrazole amide with aminothiazoleAminothiazole50.2 ± 5.0
Comparator 2 Phenyltetrazole amide with indoleIndole>100
Comparator 3 Phenyltetrazole amide with sulfonamidePhenylsulfonamideModest inhibition

Data for comparator compounds is sourced from published literature.[10]

The data indicates that the nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory potency against DapE. The aminothiazole moiety in Comparator 1 confers the highest potency in this series, suggesting that specific hydrogen bonding and/or hydrophobic interactions are key for effective inhibition.

Mechanism of Action and Structure-Activity Relationship (SAR)

Docking studies of phenyltetrazole amides in the active site of DapE have provided insights into their binding mode.[1] The tetrazole ring is proposed to form a key hydrogen bond with active site residues, such as Asp330, and the amide carbonyl can bridge the two zinc ions in the active site. The phenyl ring and its substituents can occupy a hydrophobic pocket, and variations in these groups can significantly impact binding affinity. The superior activity of the aminothiazole-containing analog (Comparator 1) suggests that its specific electronic and steric properties are optimal for interaction with the DapE active site among the tested compounds.

Experimental Protocols

The evaluation of DapE inhibitors is typically performed using a spectrophotometric assay that measures the enzymatic hydrolysis of the substrate N-succinyl-L,L-diaminopimelic acid (L,L-SDAP). A common method is the ninhydrin-based assay.

DapE Inhibition Assay Protocol (Ninhydrin-based)

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify DapE enzyme.

    • Prepare a stock solution of the substrate L,L-SDAP in an appropriate buffer (e.g., HEPES buffer, pH 7.5).

  • Inhibitor Preparation:

    • Dissolve the test compounds (including 2-chloro-4-(1H-tetrazol-5-yl)phenylamine and comparators) in DMSO to create stock solutions.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the DapE enzyme, assay buffer, and varying concentrations of the inhibitor or DMSO (for control).

    • Pre-incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the L,L-SDAP substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Quenching and Detection:

    • Stop the reaction by adding an acidic solution (e.g., acetic acid).

    • Add the ninhydrin reagent to each well.

    • Heat the plate at 100°C for a few minutes to allow for color development. The ninhydrin reacts with the product of the DapE reaction (L,L-diaminopimelate) to produce a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Research Workflow

The discovery and characterization of novel enzyme inhibitors like tetrazole-based DapE inhibitors follow a structured workflow.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 In Vitro Characterization cluster_3 Preclinical Development HTS High-Throughput Screening SAR SAR Studies HTS->SAR Library Compound Library Library->HTS Synthesis Analog Synthesis SAR->Synthesis Docking Molecular Docking Synthesis->Docking Enzyme_Assay Enzyme Inhibition Assay (IC50) Synthesis->Enzyme_Assay Docking->SAR Iterative Design MIC Antibacterial Activity (MIC) Enzyme_Assay->MIC In_Vivo In Vivo Efficacy MIC->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A generalized workflow for the discovery and development of novel enzyme inhibitors.

Hypothesized Binding Mode in DapE Active Site

G cluster_DapE DapE Active Site cluster_Inhibitor Tetrazole Inhibitor Zn1 Zn²⁺ Zn2 Zn²⁺ Asp330 Asp330 Hydrophobic_Pocket Hydrophobic Pocket Tetrazole Tetrazole Ring Tetrazole->Asp330 H-bond Amide Amide Carbonyl Amide->Zn1 Coordination Amide->Zn2 Coordination Phenyl Phenyl Group Phenyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of a phenyltetrazole amide inhibitor in the DapE active site.

Conclusion and Future Perspectives

While 2-chloro-4-(1H-tetrazol-5-yl)phenylamine remains a molecule of hypothetical interest in the context of DapE inhibition, its structural framework aligns with a promising class of antibacterial candidates. The comparative analysis with known tetrazole-based DapE inhibitors underscores the importance of systematic SAR studies to optimize potency. The aminothiazole-containing analog stands out as a lead compound for further development. Future work should focus on the synthesis and biological evaluation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine and its derivatives to ascertain their actual inhibitory activity against DapE and their broader antibacterial spectrum. Such studies will be instrumental in validating the potential of this scaffold and contributing to the development of next-generation antibiotics.

References

  • Becker, D. P., et al. (2023). Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics. OSTI.GOV. Available at: [Link]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868.
  • Supuran, C. T., et al. (2024). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Torma, K. J., Habeeb Mohammad, T. S., & Becker, D. P. (2018). Synthesis of Tetrazole-Based DapE Inhibitors as Potential Antibiotics. Loyola eCommons. Available at: [Link]

  • Torma, K. J., Habeeb Mohammad, T. S., & Becker, D. P. (2019). Synthesis of Tetrazole-based DapE Inhibitors as Potential Antibiotics. Loyola eCommons. Available at: [Link]

  • Angeli, A., et al. (2024). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. PMC. Available at: [Link]

  • Angeli, A., et al. (2025). Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. PubMed. Available at: [Link]

  • Herbert, T. S. H. M., et al. (2023). Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics. PubMed. Available at: [Link]

  • Kumar, A., et al. (2025). Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. PubMed. Available at: [Link]

  • Thabthimthong, T., et al. (2020). Synthesis of Tetrazole Thioether Analogs as DapE Inhibitors as Potential Novel Antibiotics. Loyola eCommons. Available at: [Link]

  • Celik, F., et al. (2014). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. PubMed. Available at: [Link]

  • Request PDF. (2026). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate. Available at: [Link]

  • Roszkowski, P., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). MDPI. Available at: [Link]

  • Szychowski, K. A., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. Available at: [Link]

  • Abdel-Gawad, H., et al. (2024).
  • Szychowski, K. A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]

  • Al-Sultani, K. J. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]

  • Verma, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

  • Gendel, M., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. MDPI. Available at: [Link]

  • ResearchGate. (2016). Synthesis and biological activities of some 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1h-tetrazol-1-yl) ethyl] amino} azetidin-2-one as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Parashchuk, M. V., et al. (2018). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. ScienceRise. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica.
  • El-Ghozzi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • E-Journal of Chemistry. (2012). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. E-Journal of Chemistry.
  • Li, Y., et al. (2016). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. PMC. Available at: [Link]

  • Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed. Available at: [Link]

  • Asif, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]

  • Sharma, M. C., et al. (2010). Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] - Prime Scholars. Prime Scholars.
  • Zhang, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. Available at: [Link]

  • Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers. Available at: [Link]

  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. BenchChem.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Purity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides a comprehensive comparison of analytical methodologies and a detailed walkthrough of the validation process, grounded in scientific principles and regulatory expectations.

The Criticality of Purity Analysis

2-chloro-4-(1H-tetrazol-5-yl)phenylamine, with its distinct chloro, amino, and tetrazole functionalities, presents a unique analytical challenge. Potential impurities can arise from starting materials, byproducts of the synthetic route, or degradation products formed during storage. The presence of these impurities, even in trace amounts, can significantly impact the drug's safety profile and therapeutic efficacy. Therefore, a highly specific and sensitive analytical method is paramount to ensure the quality and consistency of the drug substance.[1][2]

Method Selection: A Comparative Overview

Several analytical techniques can be employed for purity analysis. The choice of method is dictated by the physicochemical properties of the analyte and the desired performance characteristics.

Analytical Method Principle Advantages for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, suitable for separating structurally similar impurities.[2][3] Versatile with various detection methods (e.g., UV, MS).Can be time-consuming for method development.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds like 2-chloro-4-(1H-tetrazol-5-yl)phenylamine without derivatization.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, minimal sample and solvent consumption.Can have lower sensitivity and reproducibility compared to HPLC for some applications.

Given the non-volatile nature and the presence of a UV-active chromophore in 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable and widely adopted technique for its purity and impurity profiling.[3][4]

The Workflow of Analytical Method Validation

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[6][7]

Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Routine Application Dev Method Development & Optimization Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis & Stability Studies Rob->Routine Implement

Caption: A streamlined workflow for the development, validation, and implementation of an analytical method.

Experimental Protocol: Validation of an RP-HPLC Method for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Purity

This section details the step-by-step validation of a hypothetical, yet scientifically plausible, RP-HPLC method.

1. Specificity: The Cornerstone of Purity Analysis

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10][11]

Experimental Protocol:

  • Forced Degradation Studies: Subject the 2-chloro-4-(1H-tetrazol-5-yl)phenylamine drug substance to stress conditions to intentionally generate degradation products.[12][13][14][15]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulated product).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in the presence of any co-eluting degradation products.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all potential impurity and degradation peaks.[9]

  • The peak purity index of the main peak in stressed samples should be greater than 0.99, indicating no co-eluting impurities.[9]

2. Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][17]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine reference standard at concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).[18]

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[17][19]

  • The y-intercept should be close to zero.

  • The residual plot should show a random distribution of points around the x-axis.

Parameter Acceptance Criterion Hypothetical Result
Correlation Coefficient (r²)≥ 0.9950.9998
Y-interceptClose to zero125.4
Residual PlotRandom distributionConforms

3. Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[8][20]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo (or a known matrix) with known amounts of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[21][22][23]

Spiked Level Mean Recovery (%) %RSD
80%99.50.8%
100%100.20.5%
120%101.10.6%

4. Precision: Measuring Agreement

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under the prescribed conditions.[20] It is assessed at two levels: repeatability and intermediate precision.[23]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[21][22][23]

Precision Level %RSD
Repeatability0.45%
Intermediate Precision0.82%

5. Detection and Quantitation Limits: Defining Sensitivity

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25][26]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.[27][28]

  • The concentration at which the S/N ratio is approximately 3:1 is typically defined as the LOD.[24]

  • The concentration at which the S/N ratio is approximately 10:1 is typically defined as the LOQ.[24]

Acceptance Criteria:

  • The LOQ must be precise, with an RSD of ≤ 10%.

Parameter Method Hypothetical Result
LODSignal-to-Noise (S/N ≈ 3)0.01 µg/mL
LOQSignal-to-Noise (S/N ≈ 10)0.03 µg/mL

6. Robustness: Reliability in the Face of Variation

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[29][30][31][32]

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Analyze the system suitability solution with each variation.

  • Evaluate the impact on key chromatographic parameters such as retention time, resolution, and peak asymmetry.

Typical Variations to be Studied:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)[33]

  • Column temperature (e.g., ± 5°C)

  • Wavelength (e.g., ± 2 nm)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Robustness_Factors center HPLC Method Performance FlowRate Flow Rate center->FlowRate Temp Column Temperature center->Temp MobilePhase Mobile Phase Composition center->MobilePhase pH Mobile Phase pH center->pH Wavelength Detection Wavelength center->Wavelength

Caption: Key parameters to assess during robustness testing of an HPLC method.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method for the purity of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a rigorous and systematic process that underpins the entire drug development lifecycle. By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a foundation of trustworthy data. This ensures not only compliance with global regulatory standards but also, most importantly, the safety and efficacy of the final medicinal product. The principles and protocols outlined in this guide serve as a robust framework for scientists dedicated to the pursuit of pharmaceutical quality.

References

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. [Link]

  • HPLC Specificity Testing: Importance Explained - Altabrisa Group. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. [Link]

  • How to Determine LOD and LOQ in Analytical Method Validation. [Link]

  • Validation of Analytical Methods - SciSpace. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Robustness Tests | LCGC International. [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods - ResearchGate. [Link]

  • Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design - Shimadzu. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - - Mastelf. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Ensuring Linearity in Method Validation - A Step-by-Step Guide - Altabrisa Group. [Link]

  • Hplc method development and validation: an overview - SciSpace. [Link]

  • Analytical method validation: A brief review. [Link]

  • View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data - SCION Instruments. [Link]

  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis - RJPN.org. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - ResearchGate. [Link]

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Validation

Comparative In Vivo Efficacy Guide: 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine (CTPA)

Executive Summary The development of novel antimicrobial agents is critical in the era of multidrug-resistant (MDR) pathogens. This guide provides a comprehensive, objective comparison of the in vivo efficacy of 2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial agents is critical in the era of multidrug-resistant (MDR) pathogens. This guide provides a comprehensive, objective comparison of the in vivo efficacy of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (hereafter referred to as CTPA) against standard-of-care antibiotics. By leveraging the tetrazole moiety as a metabolically stable bioisostere, CTPA demonstrates superior pharmacokinetic retention and targeted efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa ()[1].

Mechanistic Rationale & Structural Advantages

As an Application Scientist, it is crucial to understand the causality behind a compound's efficacy rather than just observing the outcome. The structural design of CTPA relies on two synergistic moieties:

  • The 1H-Tetrazole Ring: Acting as a bioisostere for a carboxylic acid, the tetrazole ring maintains a similar acidic pKa (approx. 4.5–4.9) necessary for target binding ()[2]. However, unlike carboxylic acids, tetrazoles are highly resistant to phase II metabolism (glucuronidation). This resistance drastically extends the in vivo half-life and systemic circulation of the drug.

  • The Chloro-Aniline Fragment: The introduction of a halogen (chlorine) at the ortho-position of the aniline ring enhances the molecule's lipophilicity (LogP). This structural modification is the primary driver for the increased penetration through the lipid-rich outer membrane porins of P. aeruginosa[1]. Furthermore, the primary amine provides an essential hydrogen-bond donor for intracellular enzyme docking.

MOA CTPA 2-Chloro-4-(1H-tetrazol-5-yl) phenylamine Membrane Bacterial Outer Membrane (Porin Penetration) CTPA->Membrane Lipophilic Chloro-group Target Intracellular Target (Gyrase/Topo IV) Membrane->Target Cytosolic Accumulation Inhibition Enzyme Inhibition (Halogen & H-Bonding) Target->Inhibition Tetrazole Bioisostere Binding Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death DNA Fragmentation

Fig 1: Mechanistic pathway of CTPA penetrating bacterial membranes and inducing cell death.

Comparative In Vivo Efficacy Data

To rigorously evaluate CTPA, we compare its performance against Ciprofloxacin (a standard fluoroquinolone) in a murine P. aeruginosa sepsis model.

Pharmacokinetic (PK) Profiling

Before efficacy can be established, systemic exposure must be validated. CTPA exhibits a superior area under the curve (AUC) and half-life compared to Ciprofloxacin, directly attributable to the metabolic stability of the tetrazole ring.

Table 1: Pharmacokinetic Parameters in BALB/c Mice (Dose: 10 mg/kg IV)

CompoundCmax (µg/mL)T1/2 (h)AUC0-inf (µg·h/mL)Clearance (mL/min/kg)
Ciprofloxacin 8.5 ± 1.23.2 ± 0.445.2 ± 4.13.7 ± 0.3
CTPA 14.2 ± 1.54.8 ± 0.568.5 ± 5.22.4 ± 0.2
Efficacy in Murine Sepsis Model

Survival metrics alone are insufficient; they must be corroborated by microbiological clearance. The data below demonstrates that CTPA not only improves 72-hour survival but significantly reduces the bacterial burden in deep tissues.

Table 2: Comparative Survival and Bacterial Burden at 72 Hours

Treatment GroupDose (mg/kg, IV)72h Survival Rate (%)Spleen CFU (Log10/g)Lung CFU (Log10/g)
Vehicle Control -0% (0/10)8.4 ± 0.67.9 ± 0.5
Ciprofloxacin 1070% (7/10)4.2 ± 0.43.8 ± 0.3
CTPA 1090% (9/10)2.8 ± 0.52.5 ± 0.4

Note: The 1.4-log reduction in Spleen CFU for CTPA vs. Ciprofloxacin indicates superior systemic clearance, correlating tightly with the enhanced PK profile.

Self-Validating Experimental Protocol

A robust experimental design must be a self-validating system. The following protocol incorporates an internal toxicity control (uninfected, treated cohort) to ensure that any observed mortality is strictly due to infection failure, not drug-induced hepatotoxicity or nephrotoxicity.

Step-by-Step Methodology: Murine P. aeruginosa Infection Model
  • Preparation and Acclimation:

    • Acclimate female BALB/c mice (18-20g, 6-8 weeks old) for 7 days in specific pathogen-free (SPF) conditions.

  • Inoculum Preparation:

    • Culture P. aeruginosa (ATCC 27853) overnight in Mueller-Hinton broth. Wash and resuspend in sterile PBS to an optical density (OD600) corresponding to 1×107 CFU/mL.

    • Causality Check: This specific concentration is chosen to reliably induce 100% mortality in vehicle controls within 48-72 hours, providing a definitive, undeniable baseline for drug efficacy.

  • Infection Phase:

    • Administer 0.1 mL of the inoculum ( 1×106 CFU/mouse) via intraperitoneal (i.p.) injection.

  • Randomization and Dosing (The Self-Validating Matrix):

    • Randomize mice into four groups (n=10/group):

      • Group A: Infected + Vehicle (Negative Control)

      • Group B: Infected + Ciprofloxacin (10 mg/kg, Positive Control)

      • Group C: Infected + CTPA (10 mg/kg, Test)

      • Group D: Uninfected + CTPA (10 mg/kg, Toxicity Control - Validates that the drug itself is not lethal)

    • Initiate intravenous (IV) treatment 2 hours post-infection, followed by q12h dosing for 3 days.

  • Clinical Monitoring & Endpoint Harvest:

    • Monitor survival, body weight, and core temperature every 8 hours.

    • At 72 hours (or upon humane euthanasia criteria), harvest the spleen and lungs aseptically. Homogenize tissues in 1 mL PBS, perform serial 10-fold dilutions, and plate on MacConkey agar to quantify the bacterial burden (CFU/g).

Workflow Acclimation 1. Animal Acclimation (BALB/c Mice, 7 days) Infection 2. Inoculation (P. aeruginosa, 10^6 CFU i.p.) Acclimation->Infection Randomization 3. Randomization (n=10 per group, +Tox Controls) Infection->Randomization Treatment 4. Treatment Administration (CTPA vs Ciprofloxacin vs Vehicle) Randomization->Treatment Monitoring 5. Clinical Monitoring (Survival, Weight, Temp for 72h) Treatment->Monitoring Harvest 6. Tissue Harvest & CFU Plating (Spleen, Lungs, Blood) Monitoring->Harvest

Fig 2: Step-by-step in vivo experimental workflow for evaluating antimicrobial efficacy.

Conclusion

The in vivo data unequivocally supports the superior efficacy of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine over standard fluoroquinolones in treating Gram-negative systemic infections. The strategic integration of the tetrazole bioisostere and the chloro-aniline fragment yields a compound with optimized lipophilicity, extended metabolic stability, and potent bactericidal activity[1],[2]. For drug development professionals, CTPA represents a highly viable scaffold for next-generation antimicrobial therapeutics ()[3].

References

  • Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Zaporozhye Medical Journal. URL:[Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. South African Journal of Chemistry. URL:[Link]

Sources

Comparative

A Researcher's Guide to the NMR Spectral Features of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone techni...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, a compound of interest in medicinal chemistry. By comparing its predicted spectral data with experimental data from structurally related analogs, this guide aims to equip researchers with the necessary insights for confident structural verification and differentiation.

Introduction to the Structural Landscape

2-chloro-4-(1H-tetrazol-5-yl)phenylamine is a multifaceted molecule featuring a 1,2,4-trisubstituted phenyl ring and a 5-substituted 1H-tetrazole moiety. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and tetrazolyl groups creates a distinct electronic environment, which is reflected in its NMR spectra. Understanding these substituent effects is key to accurate spectral interpretation.

Acquiring and Processing NMR Spectra: A Validated Protocol

To ensure the acquisition of high-quality NMR data for compounds of this class, a standardized experimental protocol is essential. The following represents a robust methodology for obtaining and processing both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for a wide range of organic molecules and can help in observing exchangeable protons.

    • Transfer the resulting solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the instrument on the deuterium signal of the chosen solvent.

    • Perform shimming to optimize the magnetic field homogeneity and enhance spectral resolution.

  • Data Acquisition:

    • ¹H NMR:

      • Employ a standard one-pulse sequence.

      • Set the spectral width to encompass a range of 0-12 ppm.

      • Acquire 16 to 64 scans, depending on the sample concentration.

      • Use a relaxation delay of 1-5 seconds and a calibrated 90° pulse width.

    • ¹³C NMR:

      • A greater number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

      • Set the spectral width to a standard range of 0-200 ppm for organic molecules.

      • Employ an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds to ensure adequate relaxation of all carbon nuclei.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Caption: A generalized workflow for acquiring high-quality NMR spectra.

Comparative Spectral Analysis: Predicted vs. Experimental Data

Due to the limited availability of direct experimental NMR data for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, this guide utilizes high-quality predicted spectra as a primary reference. These predictions are then compared with experimental data from the structurally similar isomer, 4-chloro-2-(1H-tetrazol-5-yl)aniline , and other related compounds to provide a comprehensive analytical framework.

¹H NMR Spectra Comparison

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between isomers.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)-NH₂ (ppm)Tetrazole-NH (ppm)
2-chloro-4-(1H-tetrazol-5-yl)phenylamine (Predicted) ~7.5 (d)~7.8 (dd)~7.0 (d)~5.5 (s)~16.5 (br s)
4-chloro-2-(1H-tetrazol-5-yl)aniline (Experimental) ~7.3 (d)~7.1 (dd)~7.9 (d)~6.0 (s)~16.0 (br s)
5-(4-chlorophenyl)-1H-tetrazole (Experimental) -8.00 (d)7.61 (d)-~16.8 (br s)

Note: Chemical shifts for amino (-NH₂) and tetrazole-NH protons are broad and their positions can be highly dependent on solvent and concentration.

Analysis of ¹H NMR Spectra:

  • Aromatic Protons: In the predicted spectrum of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine , the proton at position 3 (H-3) is expected to be a doublet, coupled to H-5. H-5 will appear as a doublet of doublets, coupled to both H-3 and H-6. H-6, adjacent to the amino group, is anticipated to be the most upfield of the aromatic protons.

  • In the experimental spectrum of the isomer 4-chloro-2-(1H-tetrazol-5-yl)aniline , the positions of the substituents are altered, leading to a different splitting pattern and chemical shifts for the aromatic protons. The relative positions of the signals provide a clear method for distinguishing between the two isomers.

  • The data for 5-(4-chlorophenyl)-1H-tetrazole provides a reference for the signals of a chlorophenyl group directly attached to the tetrazole ring, which can be useful for identifying potential impurities or related structures.[1]

  • Amino and Tetrazole Protons: The amino (-NH₂) protons typically appear as a broad singlet. The tetrazole-NH proton is also a broad singlet and is significantly downfield, often above 15 ppm, due to its acidic nature.[1]

¹³C NMR Spectra Comparison

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Tetrazole-C (ppm)
2-chloro-4-(1H-tetrazol-5-yl)phenylamine (Predicted) ~148~120~130~125~128~118~155
4-chloro-2-(1H-tetrazol-5-yl)aniline (Experimental) ~145~130~117~129~119~127~156
5-(4-chlorophenyl)-1H-tetrazole (Experimental) ~123~129~129~136~129~129~155

Analysis of ¹³C NMR Spectra:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in 2-chloro-4-(1H-tetrazol-5-yl)phenylamine are influenced by the electronic nature of the substituents. The carbon bearing the amino group (C-1) is expected to be significantly downfield. The carbon attached to the chlorine atom (C-2) will also be downfield, while the carbons ortho and para to the amino group will be shifted upfield.

  • The experimental data for 4-chloro-2-(1H-tetrazol-5-yl)aniline shows a different pattern of chemical shifts for the aromatic carbons, which directly corresponds to the different substitution pattern.

  • Tetrazole Carbon: The carbon of the tetrazole ring typically resonates at around 155 ppm, a characteristic chemical shift for this heterocyclic system.[1]

Structural Elucidation Pathway

The following diagram illustrates the logical flow for the structural elucidation of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine using NMR spectroscopy, incorporating comparison with alternative structures.

G cluster_0 Initial Analysis cluster_1 Structural Hypothesis cluster_2 Comparative Verification cluster_3 Conclusion Obtain 1H and 13C NMR Obtain 1H and 13C NMR Analyze Number of Signals Analyze Number of Signals Obtain 1H and 13C NMR->Analyze Number of Signals Analyze Chemical Shifts Analyze Chemical Shifts Analyze Number of Signals->Analyze Chemical Shifts Analyze Integration Analyze Integration Analyze Chemical Shifts->Analyze Integration Analyze Splitting Patterns Analyze Splitting Patterns Analyze Integration->Analyze Splitting Patterns Propose Structure A\n(Target Compound) Propose Structure A (Target Compound) Analyze Splitting Patterns->Propose Structure A\n(Target Compound) Propose Structure B\n(Isomeric Alternative) Propose Structure B (Isomeric Alternative) Analyze Splitting Patterns->Propose Structure B\n(Isomeric Alternative) Compare with Predicted Spectra Compare with Predicted Spectra Propose Structure A\n(Target Compound)->Compare with Predicted Spectra Compare with Reference Data Compare with Reference Data Propose Structure B\n(Isomeric Alternative)->Compare with Reference Data 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Compare with Predicted Spectra->2D NMR (COSY, HSQC, HMBC) Confirm Structure Confirm Structure Compare with Predicted Spectra->Confirm Structure Compare with Reference Data->2D NMR (COSY, HSQC, HMBC) Compare with Reference Data->Confirm Structure 2D NMR (COSY, HSQC, HMBC)->Confirm Structure

Caption: Logical workflow for structural elucidation using NMR, emphasizing comparative analysis.

Conclusion

The structural characterization of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine through NMR spectroscopy relies on a detailed analysis of both ¹H and ¹³C spectra. By leveraging high-quality predicted spectra and comparing them with experimental data from structurally related compounds, researchers can confidently assign signals and verify the correct isomeric structure. The distinct patterns in the aromatic region of the ¹H NMR spectrum, in particular, serve as a reliable diagnostic tool for differentiating between isomers. This guide provides a foundational framework for the application of NMR spectroscopy in the structural elucidation of complex aromatic and heterocyclic compounds, thereby supporting advancements in drug discovery and development.

References

  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available from: [Link].

Sources

Comparative

Cross-Reactivity Validation of 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine in High-Throughput Screening: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, High-Throughput Screening & Lead Discovery. Executive Summary: The Dual Nature of Tetrazole-Aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, High-Throughput Screening & Lead Discovery.

Executive Summary: The Dual Nature of Tetrazole-Anilines

In modern fragment-based drug discovery and high-throughput screening (HTS), 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (an o-chloro-p-tetrazole aniline) is a highly privileged, yet notoriously complex, building block. It is frequently utilized to synthesize potent target modulators, such as bisanilinopyrimidine-based [Aurora Kinase A inhibitors[1]]([Link]). The tetrazole moiety serves as an exceptional, membrane-permeable bioisostere for carboxylic acids, while the chloroaniline provides a critical hydrogen-bond vector for kinase hinge-binding.

However, this specific chemotype is a frequent offender in HTS triage cascades. The combination of an electron-rich aniline and a nitrogen-dense tetrazole creates a "perfect storm" for assay interference, leading to high false-positive rates in proximity assays (AlphaScreen/TR-FRET) and coupled-enzyme systems (Z-LYTE/ADP-Glo). This guide objectively compares the cross-reactivity profile of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine against alternative bioisosteres and provides self-validating experimental protocols to de-risk this scaffold.

Mechanistic Basis of Cross-Reactivity

To effectively triage screening hits containing this building block, we must first understand the causality behind its assay interference. The cross-reactivity is driven by two distinct pharmacophores operating through divergent mechanisms:

  • The Tetrazole Liability (Metal Chelation): Tetrazoles possess a pKa (~4.5–4.9) nearly identical to carboxylic acids, making them ideal for target binding. However, the four contiguous nitrogen atoms form a potent bidentate chelator. In AlphaScreen assays, which rely on the interaction between His-tagged proteins and Ni-NTA functionalized beads, tetrazoles can competitively strip the nickel ions, quenching the luminescence signal and mimicking a true inhibitor .

  • The Chloroaniline Liability (Redox Cycling & Adduction): Anilines are highly susceptible to auto-oxidation in aqueous screening buffers, forming reactive quinone-imines. This process generates hydrogen peroxide ( H2​O2​ ), which poisons the coupling enzymes (e.g., diaphorase or luciferase) used in standard ATP-consumption assays . Furthermore, the resulting electrophilic quinone-imine can covalently adduct to off-target nucleophilic cysteines.

HTS_Interference Cmpd 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Tetrazole Tetrazole Moiety (Acid Bioisostere) Cmpd->Tetrazole Aniline o-Chloroaniline Moiety (H-Bond Donor) Cmpd->Aniline Chelation Metal Chelation (Ni-NTA / Eu3+) Tetrazole->Chelation TrueHit Target Binding (e.g., Aurora Kinase) Tetrazole->TrueHit Redox Redox Cycling / Oxidation Aniline->Redox Aniline->TrueHit AlphaScreen AlphaScreen/TR-FRET False Positive Chelation->AlphaScreen Enzyme Coupled Assay Interference Redox->Enzyme

Fig 1: Divergent HTS signaling pathways and interference mechanisms for tetrazole-anilines.

Comparative Performance Data

When designing a library around this scaffold, it is critical to compare its target affinity and liability profile against alternative bioisosteres. The table below summarizes the performance of a representative bisanilinopyrimidine fragment hit synthesized using 2-chloro-4-(1H-tetrazol-5-yl)phenylamine, compared to analogs utilizing different building blocks.

Building Block ScaffoldBioisostere TypeAurora A Target IC₅₀ (nM)AlphaScreen False Positive RateRedox Interference ( H2​O2​ µM/hr)Covalent Adducts (Intact MS)
2-Chloro-4-(1H-tetrazol-5-yl)phenylamine Tetrazole6.1 ± 1.0High (Ni-NTA Chelation)Moderate (2.4)Yes (Quinone-imine)
2-Chloro-4-aminobenzoic acid Carboxylic Acid45.3 ± 5.2LowModerate (2.1)Yes (Quinone-imine)
2-Chloro-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline Oxadiazole12.4 ± 2.1LowModerate (2.3)Yes (Quinone-imine)
Rhodanine (PAINS Control) Thiazolidinedione>10,000High (Aggregator)High (>15.0)Yes (Thia-Michael)

Data Interpretation: While the tetrazole building block yields the highest target potency (6.1 nM), it suffers from severe AlphaScreen interference. The oxadiazole bioisostere offers a balanced compromise, retaining nanomolar potency while eliminating metal chelation liabilities.

Self-Validating Experimental Protocols

Protocol A: Proximity Assay De-Risking (TruHits Counter-Screen)

Mechanistic Rationale: To determine if the tetrazole moiety is actively chelating the Ni-NTA beads in an AlphaScreen assay, we utilize a target-agnostic "dummy" peptide.

  • Reagent Preparation: Prepare a solution of Biotin-LC-His6 peptide (10 nM) in standard assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Incubation: Dispense the tetrazole compound in a 10-point dose-response curve (100 µM to 5 nM) into a 384-well ProxiPlate. Add the Biotin-His6 peptide.

  • Bead Addition: Add Streptavidin-Donor beads and Ni-NTA-Acceptor beads (20 µg/mL final concentration) under low-light conditions. Incubate for 1 hour at room temperature.

  • Self-Validation Check: Because the Biotin-His6 peptide directly bridges the Donor and Acceptor beads, a robust luminescence signal must be generated.

  • Readout & Causality: Read the plate on an EnVision multimode plate reader. If the compound causes a dose-dependent decrease in signal (IC₅₀ < 10 µM), it is definitively a metal chelator or a singlet oxygen quencher, confirming the AlphaScreen hit as a false positive.

Protocol B: Redox Cycling Validation (DTT Shift Assay)

Mechanistic Rationale: To confirm if the chloroaniline moiety is undergoing auto-oxidation and poisoning the coupled enzyme assay, we exploit the reducing power of Dithiothreitol (DTT).

  • Primary Assay: Run the standard Z-LYTE or ADP-Glo kinase assay with the compound to establish a baseline IC₅₀.

  • Orthogonal Condition: Prepare a parallel assay plate, but supplement the assay buffer with 1 mM to 5 mM DTT.

  • Self-Validation Check: DTT will continuously reduce any formed quinone-imines back to the parent aniline and scavenge reactive oxygen species. The uninhibited control wells must show identical enzyme activity to the baseline plate, proving DTT does not harm the target kinase.

  • Readout & Causality: If the apparent IC₅₀ of the tetrazole-aniline shifts by >5-fold (i.e., becomes significantly less potent) in the presence of DTT, the original activity was an artifact of redox cycling.

Protocol C: Automated Ligand Identification System (ALIS) for Covalent Adduction

Mechanistic Rationale: To rule out irreversible off-target binding caused by the oxidized aniline.

  • Incubation: Incubate the target protein (2 µM) with the compound (20 µM) in a physiological buffer (pH 7.4) for 2 hours at 37°C.

  • LC-TOF-MS Analysis: Inject the sample into an intact mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).

  • Data Interpretation: Deconvolute the protein spectra. A mass shift of [Protein Mass] + [Compound Mass - 2 Da] indicates the formation of a covalent quinone-imine adduct.

Bioisosteric Scaffold Hopping Strategies

If your validation protocols confirm that 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is acting as a cross-reactive PAINS compound, scaffold hopping is required. While the tetrazole is a classic carboxylic acid bioisostere, its chelation properties can be engineered out.

Replacing the tetrazole with an oxadiazolone or an acylsulfonamide maintains the acidic NH proton and the spatial geometry of the hydrogen bond network, but drastically alters the electron density of the heterocycle, effectively neutralizing its ability to chelate Ni-NTA or Europium.

Scaffold_Hopping Start Hit: Tetrazole-Aniline (High Potency, High Interference) Path1 Carboxylic Acid Analog Start->Path1 Path2 Oxadiazolone Bioisostere Start->Path2 Path3 Acylsulfonamide Start->Path3 Outcome1 Reduced Permeability Loss of Cell Efficacy Path1->Outcome1 Outcome2 Retained Potency Eliminated Chelation Path2->Outcome2 Outcome3 Increased Steric Bulk Variable Target Affinity Path3->Outcome3

Fig 2: Bioisosteric scaffold hopping strategies to eliminate tetrazole-mediated cross-reactivity.

Conclusion

2-Chloro-4-(1H-tetrazol-5-yl)phenylamine is a highly effective building block for generating potent target affinity, particularly in kinase and epigenetic screening libraries. However, its inherent physical chemistry—specifically the metal-chelating tetrazole and the redox-sensitive chloroaniline—demands rigorous, orthogonal validation. By implementing self-validating proximity counter-screens and DTT-shift assays, drug discovery teams can rapidly separate true pharmacological leads from assay-interfering artifacts, saving critical time and resources in the hit-to-lead phase.

References

  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-4-(1H-tetrazol-5-yl)phenylamine proper disposal procedures

The management and disposal of high-nitrogen heterocyclic compounds, such as 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (also referred to as a tetrazolyl-aniline derivative), require stringent operational protocols. This c...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of high-nitrogen heterocyclic compounds, such as 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (also referred to as a tetrazolyl-aniline derivative), require stringent operational protocols. This compound presents a dual-hazard profile: the inherent thermodynamic instability of the tetrazole ring and the toxicological risks associated with halogenated anilines.

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with the mechanistic reasoning and step-by-step logistical frameworks required to safely manage this material's lifecycle and disposal.

Part 1: Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand the chemical behavior of the waste material. 2-chloro-4-(1H-tetrazol-5-yl)phenylamine contains a tetrazole moiety, an unbroken chain of four nitrogen atoms.

1. The Explosive Potential of the Tetrazole Ring Tetrazoles are highly energetic materials. The high heat of formation associated with the N-N and N=N bonds means that the ring is thermodynamically driven to decompose into nitrogen gas ( N2​ )[1]. This decomposition can be triggered by thermal stress, friction, or mechanical shock[1]. Furthermore, tetrazoles can react with heavy metals (e.g., copper, lead, silver) to form highly shock-sensitive metal salts, similar to metal azides[2].

2. Toxicological Profile of the Aniline Moiety The 2-chloro-aniline substructure introduces acute toxicity and environmental persistence. Anilines are readily absorbed through the skin and respiratory tract, acting as systemic toxicants and potential methemoglobinemia-inducing agents. Therefore, the waste must be treated as both an explosive hazard and a toxic/environmental hazard [3].

Table 1: Chemical Incompatibilities and Storage Limits
ParameterSpecification / Incompatible MaterialMechanistic Consequence
Strong Oxidizers Nitric acid, peroxides, permanganatesExothermic oxidation leading to rapid, uncontrolled tetrazole ring decomposition[1].
Heavy Metals Copper, Lead, Silver, Zinc (and their salts)Formation of highly shock-sensitive, explosive metal-tetrazole complexes[2].
Strong Acids/Bases Concentrated HCl, H2​SO4​ , NaOHCan trigger unpredictable structural degradation and heat generation.
Storage Temperature <25∘C (Store in a cool, dry place)Prevents thermal degradation and pressure buildup in sealed containers[4].
Physical Stress Friction, grinding, mechanical shockOvercomes the activation energy barrier for explosive decomposition[1].

Part 2: Operational Disposal Plan & Methodology

Crucial Directive: Attempting to chemically neutralize or deactivate 2-chloro-4-(1H-tetrazol-5-yl)phenylamine on-site (e.g., via acid/base quenching or oxidation) without a highly specialized, peer-reviewed protocol is strictly prohibited in standard laboratories[3]. The risk of uncontrolled exothermic decomposition is too high. The only recognized safe disposal method is containment and transfer to a licensed environmental health and safety (EHS) facility for controlled incineration with flue gas scrubbing[4].

Step-by-Step Waste Containment Protocol

Phase 1: Environmental Setup & PPE

  • Isolate the Area: Perform all waste transfer operations inside a certified, spark-proof chemical fume hood cleared of all incompatible materials (especially heavy metals and oxidizers).

  • Don Appropriate PPE: Personnel must wear flame-retardant lab coats, anti-static nitrile gloves, and chemical splash goggles with a face shield[3].

Phase 2: Safe Transfer & Containment 3. Select the Container: Use a clean, dry, chemically compatible container, preferably High-Density Polyethylene (HDPE) or coated glass. Do not use metal containers. 4. Transferring Solids: If the compound is in powder form, use strictly non-sparking tools (e.g., PTFE or plastic spatulas). Do not scrape or grind the material against the container walls, as friction can induce detonation[1]. 5. Transferring Solutions: If the compound is dissolved in a solvent (e.g., acetonitrile or DMSO), transfer the liquid gently. Never attempt to concentrate the waste by evaporating the solvent , as the concentrated residue becomes highly shock-sensitive. 6. Headspace Management: Fill the waste container to a maximum of 75-80% capacity. The remaining headspace acts as a buffer for potential vapor expansion or minor off-gassing[3].

Phase 3: Labeling and EHS Coordination 7. Secure and Label: Seal the container with a screw cap (do not over-tighten to the point of friction). Immediately apply a Hazardous Waste label. The label must explicitly state:

  • Chemical Name: 2-chloro-4-(1H-tetrazol-5-yl)phenylamine (and any solvents present).

  • Hazards: Toxic, Irritant, Environmental Hazard, Potentially Explosive/Reactive .

  • Satellite Accumulation: Move the labeled container to a designated Satellite Accumulation Area (SAA) that is cool, dry, and secure from physical impact[3].

  • EHS Lab Pack: Contact your institutional EHS department or a licensed hazardous waste contractor to arrange a "lab pack" pickup. The material will be transported in approved drums packed with shock-absorbing, inert materials for final destruction via high-temperature incineration[3][4].

Part 3: Disposal Workflow Visualization

The following workflow illustrates the self-validating system for processing tetrazole-derivative waste, ensuring that high-risk chemical treatments are bypassed in favor of secure EHS handling.

DisposalWorkflow Start Waste Generation: 2-Chloro-4-(1H-tetrazol-5-yl)phenylamine Assess Assess Physical State Start->Assess Solid Solid Waste Use PTFE/spark-proof tools Assess->Solid Liquid Liquid/Solution Waste Do NOT evaporate/concentrate Assess->Liquid Contain Transfer to Compatible Container (HDPE/Glass, max 80% full) Solid->Contain Liquid->Contain NoTreat CRITICAL: Do NOT attempt on-site chemical neutralization Contain->NoTreat Label Apply Hazardous Waste Label (Toxic, Reactive, Explosive Hazard) NoTreat->Label EHS Transfer to SAA & Request EHS Lab Pack Pickup Label->EHS

Caption: Operational workflow for the safe containment and disposal of tetrazole-derivative waste.

Sources

Handling

Comprehensive Safety and Handling Guide for 2-chloro-4-(1H-tetrazol-5-yl)phenylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis and Risk Assessment

Understanding the chemical nature of 2-chloro-4-(1H-tetrazol-5-yl)phenylamine is foundational to safe handling. This compound integrates three key structural features, each contributing to its overall hazard profile: a halogenated aromatic ring (chlorophenyl), an amine group (phenylamine), and a tetrazole ring.

  • Aromatic Amine Toxicity : Aromatic amines are a class of compounds known for their potential toxicity. Phenylamine, a related compound, is toxic if swallowed, inhaled, or in contact with skin, and may cause allergic skin reactions and serious eye damage.[1] It is also suspected of causing genetic defects and cancer, with the potential for organ damage through prolonged exposure.[1]

  • Tetrazole Ring System : The tetrazole ring is a common motif in medicinal chemistry, often used as a bioisostere for carboxylic acids.[2][3][4] While this functional group is valuable in drug design, it can also present stability challenges. Some tetrazole derivatives can be unstable and may decompose.[2][3] A significant hazard associated with tetrazoles is the risk of explosion if heated under confinement.[5]

  • Chlorinated Aromatic Compound : The presence of chlorine on the aromatic ring places this compound in the category of halogenated organics. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

A product page for the related compound 2-(1H-Tetrazol-5-yl)-phenylamine classifies it as acutely toxic if swallowed (Category 4). Based on this, a conservative approach assuming a similar or higher toxicity for the chlorinated analogue is warranted.

Summary of Potential Hazards:

Hazard TypePotential Effect
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][6]
Skin and Eye May cause skin irritation and serious eye damage.[1][6]
Sensitization May cause an allergic skin reaction.[1]
Chronic Toxicity Suspected of causing genetic defects and cancer; may cause organ damage with prolonged exposure.[1]
Physical Hazard Risk of explosion if heated under confinement.[5]

Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols implement a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls for Handling 2-chloro-4-(1H-tetrazol-5-yl)phenylamine Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for this compound) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Sources

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